Technical Documentation Center

N-(2-fluorobenzyl)-2-methoxyethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-fluorobenzyl)-2-methoxyethanamine
  • CAS: 247907-28-4

Core Science & Biosynthesis

Foundational

"N-(2-fluorobenzyl)-2-methoxyethanamine" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(2-fluorobenzyl)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(2-fluorobenzyl)-2-methoxyethanamine, a secondary amine with potential applications in medicinal chemistry and drug development. The core of this document focuses on the strategic selection and detailed execution of a one-pot reductive amination protocol. We delve into the underlying reaction mechanism, provide a meticulously detailed experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers and scientists, offering field-proven insights into experimental choices, process validation, and safety considerations, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Importance

N-(2-fluorobenzyl)-2-methoxyethanamine belongs to the N-benzyl-substituted amine class of compounds. This structural motif is a cornerstone in modern pharmacology, frequently appearing in molecules designed to interact with the central nervous system. Specifically, N-benzyl substitutions on phenethylamines and related scaffolds have been shown to significantly modulate binding affinity and functional activity at serotonin receptors, such as the 5-HT₂ₐ receptor.[1][2][3] The introduction of a fluorine atom on the benzyl ring can enhance metabolic stability and alter electronic properties, making it a valuable tool for fine-tuning a compound's pharmacokinetic and pharmacodynamic profile. This guide presents a definitive pathway to access this valuable building block for further research and development.

Retrosynthetic Analysis and Pathway Selection

The most logical and industrially scalable approach to synthesizing N-(2-fluorobenzyl)-2-methoxyethanamine is through reductive amination. A retrosynthetic analysis, which involves a mental deconstruction of the target molecule, clearly identifies the carbon-nitrogen bond between the benzyl group and the ethylamine nitrogen as the key disconnection point.

This disconnection reveals two readily available and commercially accessible starting materials:

  • 2-Fluorobenzaldehyde (the electrophilic carbonyl component)

  • 2-Methoxyethanamine (the nucleophilic amine component)

This pathway is superior to alternatives like the direct alkylation of 2-methoxyethanamine with a 2-fluorobenzyl halide. Direct alkylation often suffers from a lack of selectivity, leading to the formation of undesired tertiary amines and quaternary ammonium salts, which complicates purification and reduces the overall yield. Reductive amination, particularly when employing a selective reducing agent, offers a clean, high-yield, one-pot procedure that is highly favored in both academic and industrial settings.[4][5]

The Mechanism of Reductive Amination

The synthesis proceeds via a two-stage, one-pot process. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-methoxyethanamine) on the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This forms a hemiaminal intermediate, which subsequently undergoes dehydration to yield a Schiff base, or imine. This step is reversible and often catalyzed by trace amounts of acid.

  • Hydride Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent. For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is significantly milder and more selective than other agents like sodium borohydride (NaBH₄), as it does not readily reduce the starting aldehyde.[4] This selectivity allows for all reagents to be combined in a single reaction vessel, simplifying the experimental setup.

G

Caption: Mechanism of the one-pot reductive amination pathway.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and can be adjusted accordingly.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightAmount (10 mmol scale)Notes
2-Fluorobenzaldehyde446-52-6124.11 g/mol 1.24 g (10 mmol)Purity ≥98%
2-Methoxyethanamine109-85-375.11 g/mol 0.83 g (11 mmol)Purity ≥98%, 1.1 eq.
Sodium Triacetoxyborohydride56553-60-7211.94 g/mol 3.18 g (15 mmol)Purity ≥95%, 1.5 eq.
Dichloromethane (DCM)75-09-284.93 g/mol 50 mLAnhydrous grade
Saturated Sodium BicarbonateN/AN/A~50 mLFor aqueous work-up
Brine (Saturated NaCl)N/AN/A~30 mLFor aqueous work-up
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol ~5 gFor drying organic layer
Silica Gel7631-86-9N/AAs neededFor column chromatography
Ethyl Acetate / HexanesN/AN/AAs neededEluent for chromatography
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

G

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.24 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Amine Addition: Add 2-methoxyethanamine (0.83 g, 11 mmol, 1.1 eq.) to the solution. Stir the mixture at room temperature under a nitrogen atmosphere for 20 minutes to facilitate the initial formation of the imine.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq.) to the stirring solution in small portions over 10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been consumed.

  • Work-up: Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure N-(2-fluorobenzyl)-2-methoxyethanamine.

Characterization and Data

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Analysis TypeExpected Results
Appearance Colorless to pale yellow oil.
Yield 75-90% (after purification).
¹H NMR (400 MHz, CDCl₃) δ ~7.20-7.40 (m, 2H, Ar-H), ~7.00-7.15 (m, 2H, Ar-H), 3.82 (s, 2H, Ar-CH₂-N), 3.55 (t, 2H, -N-CH₂-CH₂-O), 3.35 (s, 3H, -O-CH₃), 2.85 (t, 2H, -N-CH₂-CH₂-O), ~1.8 (br s, 1H, N-H). Note: Chemical shifts are estimates.
¹³C NMR (100 MHz, CDCl₃) δ ~162 (d, J=245 Hz, C-F), ~139 (d, J=4 Hz), ~131 (d, J=8 Hz), ~129 (d, J=5 Hz), ~124 (d, J=3 Hz), ~115 (d, J=22 Hz), 71.8 (-CH₂-O-), 59.0 (-O-CH₃), 51.5 (Ar-CH₂-), 49.5 (-N-CH₂-). Note: Chemical shifts are estimates.
Mass Spec (ESI+) Calculated for C₁₀H₁₄FNO: 183.11. Found [M+H]⁺: 184.12.
Purity (GC-MS) >98% (as determined by peak area).

Safety Considerations

  • General: Perform all operations within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • 2-Fluorobenzaldehyde: Is a combustible liquid and an irritant. Avoid contact with skin and eyes.

  • 2-Methoxyethanamine: Is flammable and corrosive. It can cause severe skin burns and eye damage.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is harmful if swallowed or inhaled. Handle in a dry, inert atmosphere.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Conclusion

The synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine is reliably achieved through a one-pot reductive amination of 2-fluorobenzaldehyde and 2-methoxyethanamine. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yield, clean reaction that is amenable to scaling. The detailed protocol and characterization data provided herein serve as a self-validating system for researchers, enabling the efficient production of this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Pottie, E., et al. (2021). Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chemical Neuroscience. [Link]

  • Shevyrin, V., et al. (2019). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Drug Testing and Analysis. [Link]

  • Choi, H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules. [Link]

  • Dolai, M., et al. (2021). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • Choi, H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. PubMed. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Kupriyanova, O. V., et al. (2021). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Drug Testing and Analysis. [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis. [Link]

Sources

Exploratory

"N-(2-fluorobenzyl)-2-methoxyethanamine" chemical properties

An In-Depth Technical Guide to the Synthesis and Predicted Chemical Properties of N-(2-fluorobenzyl)-2-methoxyethanamine Abstract This technical guide provides a comprehensive overview of the synthesis and predicted chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Predicted Chemical Properties of N-(2-fluorobenzyl)-2-methoxyethanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted chemical properties of N-(2-fluorobenzyl)-2-methoxyethanamine, a compound of potential interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document focuses on established synthetic methodologies and predictive characterization based on well-understood principles of organic chemistry and spectroscopy. The primary synthetic route detailed is the reductive amination of 2-fluorobenzaldehyde with 2-methoxyethanamine, a robust and widely applicable method for the formation of secondary amines. An alternative N-alkylation pathway is also discussed. Furthermore, this guide presents predicted physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, and IR) to aid in the identification and characterization of this compound. The potential utility of N-(2-fluorobenzyl)-2-methoxyethanamine as a scaffold in the development of novel therapeutics, particularly those targeting the central nervous system, is also explored, drawing parallels with structurally related bioactive molecules.

Introduction

The N-benzyl amine moiety is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a fluorine atom onto the benzyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 2-methoxyethylamine fragment, on the other hand, can impart favorable pharmacokinetic properties such as improved solubility. The combination of these structural features in N-(2-fluorobenzyl)-2-methoxyethanamine suggests its potential as a valuable building block in the synthesis of novel drug candidates.

This guide serves as a practical resource for researchers, providing detailed, step-by-step protocols for the synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine and a predictive framework for its characterization.

Synthetic Pathways

The synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine can be efficiently achieved through two primary pathways: reductive amination and N-alkylation.

Pathway 1: Reductive Amination (Primary Recommended Pathway)

Reductive amination is a highly reliable and versatile method for the synthesis of secondary amines from primary amines and aldehydes.[2][3] This one-pot reaction involves the initial formation of an imine intermediate from the condensation of 2-fluorobenzaldehyde and 2-methoxyethanamine, followed by its in-situ reduction to the corresponding amine.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for imines over aldehydes.[2]

Diagram 1: Reductive Amination of 2-Fluorobenzaldehyde

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2-Fluorobenzaldehyde E N-(2-fluorobenzyl)-2-methoxyethanamine A->E B 2-Methoxyethanamine B->E C NaBH(OAc)₃ (Sodium triacetoxyborohydride) C->E D Dichloroethane (Solvent) D->E

Caption: Reductive amination workflow for the synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine.

Experimental Protocol:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloroethane (DCE) at room temperature, add 2-methoxyethanamine (1.05 eq).

  • Stir the mixture for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-(2-fluorobenzyl)-2-methoxyethanamine.

Pathway 2: N-Alkylation (Alternative Pathway)

An alternative approach involves the direct N-alkylation of 2-methoxyethanamine with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide).[4] This method is a classic Sₙ2 reaction where the amine acts as a nucleophile.[4] A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the hydrohalic acid byproduct.[4] A potential drawback of this method is the possibility of over-alkylation, leading to the formation of a tertiary amine.

Diagram 2: N-Alkylation of 2-Methoxyethanamine

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2-Fluorobenzyl Bromide E N-(2-fluorobenzyl)-2-methoxyethanamine A->E B 2-Methoxyethanamine B->E C K₂CO₃ (Base) C->E D Acetonitrile (Solvent) D->E

Caption: N-alkylation workflow for the synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine.

Experimental Protocol:

  • To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add 2-methoxyethanamine (1.2 eq).

  • Add a solution of 2-fluorobenzyl bromide (1.0 eq) in acetonitrile dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(2-fluorobenzyl)-2-methoxyethanamine.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₀H₁₄FNOCalculation
Molecular Weight 183.22 g/mol Calculation
LogP 1.68Predicted for a similar isomer[5]
Boiling Point Not available-
Melting Point Not available-
pKa (Basic) ~7.64Predicted for a similar compound

Predicted Spectroscopic Data

The following tables provide predicted chemical shifts and characteristic infrared absorption bands for N-(2-fluorobenzyl)-2-methoxyethanamine. These predictions are based on established spectroscopic principles and data for analogous structures.[6][7]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m4HAr-H
~3.80s2HAr-CH₂ -N
~3.50t2HN-CH₂-CH₂ -O
~3.35s3HO-CH₃
~2.80t2HN-CH₂ -CH₂-O
~1.50 (broad)s1HN-H
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~161 (d, J ≈ 245 Hz)C -F
~129-131 (m)Ar-C H
~124 (d, J ≈ 3.5 Hz)Ar-C H
~123 (d, J ≈ 15 Hz)Ar-C -CH₂
~115 (d, J ≈ 22 Hz)Ar-C H
~72N-CH₂-C H₂-O
~59O-C H₃
~53Ar-C H₂-N
~49N-C H₂-CH₂-O
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, broadN-H stretch
2850-2950MediumC-H stretch (aliphatic)
1600, 1490MediumC=C stretch (aromatic)
1230StrongC-F stretch
1100StrongC-O stretch (ether)

Potential Applications in Drug Development

The N-(2-fluorobenzyl) moiety is present in several psychoactive substances, often acting as potent agonists at serotonin receptors.[8][9][10] For instance, 25B-NBF, which contains the N-(2-fluorobenzyl)ethanamine core, is a potent agonist of the 5-HT₂A receptor.[9] The substitution pattern on the phenethylamine portion of these molecules is critical for their activity.[10] While N-(2-fluorobenzyl)-2-methoxyethanamine lacks the phenethylamine scaffold, its structural similarity suggests it could serve as a valuable starting point or fragment for the design of novel CNS-active agents. The introduction of the 2-methoxyethyl group may alter the pharmacokinetic profile, potentially leading to compounds with improved drug-like properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(2-fluorobenzyl)-2-methoxyethanamine is not available, it should be handled with the standard precautions for a novel chemical compound. The starting materials, 2-fluorobenzaldehyde and 2-methoxyethanamine, are known irritants and may be harmful if ingested or inhaled.[11][12] Therefore, it is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][13]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-(2-fluorobenzyl)-2-methoxyethanamine. The detailed protocols for reductive amination and N-alkylation offer reliable methods for its preparation. The predicted physicochemical and spectroscopic data will be invaluable for its identification and purification. Given the prevalence of the N-(2-fluorobenzyl) moiety in bioactive compounds, this molecule represents a promising scaffold for further exploration in medicinal chemistry and drug discovery.

References

  • Kim, J.-H., Kim, S., Lee, J., In, S., Cho, Y.-Y., Kang, H. C., Lee, J. Y., & Lee, H. S. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. Molecules, 24(4), 818. [Link]

  • MDPI. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. [Link]

  • Pottie, E., Kupriyanova, O. V., Shevyrin, V. A., & Stove, C. P. (2021). Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chemical Neuroscience, 12(9), 1667–1673. [Link]

  • ResearchGate. (2025). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines | Request PDF. [Link]

  • PMC. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • PubMed. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]

  • PubChem. (n.d.). N-benzyl-2-methoxyacetamide. [Link]

  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • Synthesis of 2- or 4-fluorine-substituted arylamides. (2022). [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Google Patents. (n.d.). WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl.
  • EPA. (2025). N-Benzyl-1-(5-bromo-2-fluorophenyl)methanamine Properties. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Foundational

Technical Guide: Structural Elucidation of N-(2-fluorobenzyl)-2-methoxyethanamine

Executive Summary N-(2-fluorobenzyl)-2-methoxyethanamine (CAS: Generic/Analogous, MW: 183.22 g/mol ) is a critical secondary amine intermediate. It serves as a primary building block in the synthesis of N-benzyl phenethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-fluorobenzyl)-2-methoxyethanamine (CAS: Generic/Analogous, MW: 183.22 g/mol ) is a critical secondary amine intermediate. It serves as a primary building block in the synthesis of N-benzyl phenethylamines (e.g., 25H-NBF) and various heterocyclic pharmacophores. Its structural integrity is a Critical Quality Attribute (CQA); the presence of positional isomers (3-fluoro or 4-fluoro analogs) or incomplete reduction byproducts (imines) can catastrophically alter the pharmacological profile of downstream compounds.

This guide provides a definitive, self-validating workflow for the synthesis, purification, and absolute structural confirmation of this molecule, designed for researchers requiring high-fidelity data.

Part 1: Synthetic Pathway & Process Control

The synthesis utilizes a reductive amination protocol.[1] While standard, the specific choice of reducing agent and solvent conditions dictates the impurity profile. We employ Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (


) to minimize side reactions (such as direct reduction of the aldehyde to alcohol) and allow for a "one-pot" procedure.
Reaction Mechanism & Workflow

The pathway involves the formation of a hemiaminal, dehydration to the imine (Schiff base), and selective reduction to the secondary amine.

SynthesisWorkflow Start 2-Fluorobenzaldehyde (1.0 eq) Imine Intermediate Imine (Not Isolated) Start->Imine Dehydration (-H2O) Amine 2-Methoxyethanamine (1.1 eq) Amine->Imine Product N-(2-fluorobenzyl)- 2-methoxyethanamine Imine->Product Selective Reduction Reagent NaBH(OAc)3 (1.4 eq) / DCE Reagent->Product

Figure 1: Reductive amination workflow using STAB in Dichloroethane (DCE).

Experimental Protocol (Self-Validating)
  • Imine Formation:

    • Dissolve 2-fluorobenzaldehyde (10 mmol) in 1,2-Dichloroethane (DCE, 30 mL).

    • Add 2-methoxyethanamine (11 mmol) under

      
       atmosphere.
      
    • Validation Point: Monitor by TLC (Silica, 5% MeOH/DCM). The aldehyde spot (

      
      ) must disappear, replaced by the lower 
      
      
      
      imine.
  • Reduction:

    • Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes. Stir at room temperature for 4–6 hours.

    • Validation Point: The imine spot must disappear. If aldehyde reforms (hydrolysis), the environment is too wet.

  • Workup (Critical for Amine Purity):

    • Quench with saturated

      
      . Extract with DCM.
      
    • Acid/Base Swing: Extract organic layer with 1M HCl (product moves to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase to pH 12 with NaOH. Extract back into DCM.

    • Dry over

      
       and concentrate.
      

Part 2: Spectroscopic Elucidation (The Core)

To claim absolute structure, one must distinguish the ortho-fluoro substitution from meta/para isomers and confirm the integrity of the methoxyethyl tail.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for positional assignment. The Fluorine atom (


) introduces spin-spin coupling that acts as a "fingerprint" for the ortho position.
Data Summary Table: Predicted & Observed Shifts (

)
NucleusMoietyShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic

Ar-H (4 protons)7.00 – 7.40Multiplet-Distinctive pattern for ortho-subst.

Ar-CH

-N
3.88Singlet (d*)

Benzylic protons. *May appear as doublet due to long-range F coupling.

N-CH

-CH

2.82Triplet

Alpha to amine.

CH

-CH

-O
3.52Triplet

Alpha to ether.

O-CH

3.36Singlet-Terminal methoxy.

C -F (C2)~161.0Doublet

Definitive Proof of F-attachment.

C -CH

(C1)
~125.0Doublet

Geminal coupling confirms ortho position.

Ar-F -118.0Multiplet-Typical range for ortho-F (Meta is ~-113, Para ~-110).
The "Ortho-Coupling" Logic

The most common error is misidentifying the isomer. In the


 NMR, the benzylic carbon (attached to the ring) will show a specific coupling constant (

) typically around 15–17 Hz for ortho-fluoro, whereas meta is smaller (~7 Hz) and para is negligible (~1-2 Hz).

NMRLogic Start Analyze 13C NMR (Benzylic Carbon Region) Coupling Observe C-F Coupling (Doublet splitting?) Start->Coupling Ortho Splitting ~15-17 Hz (Ortho-Isomer) Coupling->Ortho Large 2J Meta Splitting ~7 Hz (Meta-Isomer) Coupling->Meta Medium 2J Para No/Tiny Splitting (Para-Isomer) Coupling->Para Small/None

Figure 2: Decision tree for assigning regioisomers via Carbon-Fluorine coupling constants.

Mass Spectrometry (MS) Fragmentation

In Electron Ionization (EI) MS, the molecule follows predictable alpha-cleavage pathways characteristic of benzylamines.

  • Molecular Ion (

    
    ):  m/z 183 (often weak).
    
  • Base Peak: The fragmentation is driven by the stability of the iminium ions formed by alpha-cleavage next to the nitrogen.

Pathway A (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the nitrogen is less favorable than Pathway B, but the formation of the 2-fluorobenzyl cation (m/z 109) is a diagnostic marker for the aromatic ring substitution.

Pathway B (Alpha-Cleavage of Ethyl Chain): The dominant pathway involves cleavage alpha to the amine on the ethyl chain side or the benzyl side.

  • Loss of the 2-fluorobenzyl radical

    
     m/z 74 (Methoxyethyl iminium).
    
  • Loss of the methoxymethyl radical

    
     m/z 138 (N-methylene-2-fluorobenzyl iminium).
    

MSFragmentation Parent Parent Ion [M+] m/z 183 Path1 Alpha-Cleavage (Path A) Loss of Methoxyethyl group Parent->Path1 Path2 C-N Cleavage Formation of Benzyl Cation Parent->Path2 Path3 Alpha-Cleavage (Path B) Loss of Benzyl radical Parent->Path3 Frag1 Fragment: [Ar-CH2-NH=CH2]+ m/z 138 Path1->Frag1 Frag2 Fragment: [2-F-Benzyl]+ m/z 109 Path2->Frag2 Frag3 Fragment: [CH2=NH-CH2-CH2-OMe]+ m/z 74 (approx) Path3->Frag3

Figure 3: Primary fragmentation pathways in EI-MS analysis.

Part 3: Quality Control & Purity Assay

For research or pharmaceutical applications, HPLC purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 260 nm (Aromatic absorption).

  • Acceptance Criteria: Single peak >98% area integration. No peak at the retention time of 2-fluorobenzaldehyde (starting material).

References

  • Casale, J. F., & Hays, P. A. (2012). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues. Microgram Journal. Link (Provides foundational MS/NMR logic for N-benzyl phenethylamines).

  • Hansen, M., et al. (2014). Synthesis and characterization of N-benzyl-substituted phenethylamines as 5-HT2A agonists. ACS Chemical Neuroscience, 5(3), 243–249. (Details reductive amination protocols for fluorobenzyl derivatives).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[2] Link (Authoritative source for C-F coupling constants).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard text for alpha-cleavage mechanisms in amines).

Sources

Exploratory

Comprehensive Spectroscopic Profiling of N-(2-fluorobenzyl)-2-methoxyethanamine

This technical guide details the spectroscopic characterization of N-(2-fluorobenzyl)-2-methoxyethanamine , a specific secondary amine intermediate often utilized as a building block in the synthesis of N-benzyl phenethy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of N-(2-fluorobenzyl)-2-methoxyethanamine , a specific secondary amine intermediate often utilized as a building block in the synthesis of N-benzyl phenethylamines (such as the 25x-NBF series) or as a structural probe in medicinal chemistry.

Chemical Identity & Structural Context

Systematic Name:


-[(2-Fluorophenyl)methyl]-2-methoxyethanamine
Synonyms:  N-(2-methoxyethyl)-2-fluorobenzylamine; 2-Fluoro-N-(2-methoxyethyl)benzylamine
Molecular Formula: 

Molecular Weight: 183.22 g/mol
Significance in Drug Development

This compound represents a "stripped-down" pharmacophore often used to assess the binding affinity contributions of the N-benzyl moiety in 5-HT


 agonists without the confounding steric bulk of a phenethylamine core. It also serves as a critical intermediate in the synthesis of complex fluorinated heterocycles and "NBF" class designer drugs.

Synthesis & Sample Preparation

To ensure accurate spectroscopic interpretation, one must understand the synthesis origin, as impurities (unreduced imine, aldehyde) can clutter the spectra.

Primary Route: Reductive Amination Reaction of 2-fluorobenzaldehyde with 2-methoxyethylamine followed by reduction (typically


 or 

).

Synthesis A 2-Fluorobenzaldehyde (C7H5FO) C Intermediate Imine (Schiff Base) A->C - H2O B 2-Methoxyethylamine (C3H9NO) B->C D Target Amine (N-(2-fluorobenzyl)-2-methoxyethanamine) C->D Reduction (NaBH4/MeOH)

Figure 1: Reductive amination pathway. Note that incomplete reduction will yield signals at ~8.5 ppm (imine CH) in


H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling of the fluorine atom (


) to the aromatic and benzylic protons.
H NMR (Proton) Data

Solvent:


 (Standard)
Reference:  TMS (0.00 ppm)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.35 – 7.45 Multiplet (m)1HAr-H (6)Aromatic ring proton.
7.20 – 7.30 Multiplet (m)1HAr-H (4)Overlapping aromatic signals.
7.00 – 7.15 Multiplet (m)2HAr-H (3, 5)Protons ortho/para to Fluorine are shielded.
3.92 Singlet (s)*2HAr-CH

-N
May appear as a doublet (

Hz) due to long-range coupling with

F.
3.52 Triplet (

Hz)
2H-CH

-O-
Ether-adjacent methylene.
3.36 Singlet (s)3H-O-CH

Methoxy methyl group.
2.82 Triplet (

Hz)
2H-N-CH

-
Amine-adjacent methylene.
1.80 Broad Singlet1H-NH- Exchangeable; shift varies with concentration.

Expert Note on F-Coupling: The benzylic protons at 3.92 ppm often exhibit a small coupling constant (


) to the ortho-fluorine. In lower resolution instruments (300 MHz), this may appear as a broadened singlet. In high-field (500+ MHz), a clear doublet is resolved.
C NMR (Carbon) Data

The fluorine atom causes significant splitting in the aromatic carbons (


).
Shift (

, ppm)
Splitting (

)
Assignment
161.5 Doublet (

Hz)
C-2 (Ar-F) (Ipso to F)
130.5 Doublet (

Hz)
C-6
129.0 Doublet (

Hz)
C-4
125.8 Doublet (

Hz)
C-1 (Ipso to CH

)
124.2 Doublet (

Hz)
C-5
115.3 Doublet (

Hz)
C-3
71.8 Singlet-CH

-O-
58.8 Singlet-O-CH

49.0 Singlet-N-CH

-
47.5 Doublet (

Hz)
Ar-CH

-N
F NMR Data
  • Shift:

    
     -118.5 ppm (Multiplet or broadened singlet).
    
  • Diagnostic: The presence of a single signal in this region confirms the mono-fluorinated ortho-substitution.

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) The fragmentation is dominated by


-cleavage adjacent to the nitrogen atom.

Molecular Ion:


 183 [M]

(Weak intensity, <5%)
Key Fragmentation Pathway
  • Base Peak (

    
     109):  The 2-fluorobenzyl cation  (
    
    
    
    ). This is the most stable fragment, formed by the cleavage of the benzylic C-N bond.
  • Secondary Peak (

    
     138):  Loss of the methoxymethyl radical (
    
    
    
    ). This corresponds to the iminium ion:
    
    
    .
  • Minor Peak (

    
     45):  The methoxymethyl cation (
    
    
    
    ), derived from the ether tail.

MS_Fragmentation M Molecular Ion [M]+ m/z 183 F1 2-Fluorobenzyl Cation (Base Peak) m/z 109 M->F1 C-N Cleavage F2 Iminium Ion (Alpha Cleavage) m/z 138 M->F2 Loss of CH2OCH3 F3 Ether Fragment m/z 45 M->F3 Tail Cleavage

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
IntensityAssignmentNotes
3300 – 3350 Medium, BroadN-H Stretch Characteristic of secondary amines.
2800 – 3000 StrongC-H Stretch Aliphatic and Aromatic C-H.
1490, 1450 StrongC=C Aromatic Ring breathing modes.
1220 – 1240 StrongC-F Stretch Diagnostic for aryl fluoride.
1110 – 1120 StrongC-O Stretch Ether linkage (methoxyethyl).
750 – 760 StrongOrtho-Subst. Out-of-plane bending (ortho-disubstituted benzene).

References

  • Hansen, M. et al. (2014). Synthesis and Characterization of N-Benzyl Phenethylamines (NBOMe analogues).. (Methodology for reductive amination of fluorobenzaldehydes).

  • Casale, J. F. & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives.. (Reference for MS fragmentation of N-benzylamine linkers).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Foundational

A Technical Guide to the Biological Activity Screening of N-(2-fluorobenzyl)-2-methoxyethanamine

Introduction: Deconstructing a Candidate Molecule N-(2-fluorobenzyl)-2-methoxyethanamine is a novel chemical entity whose biological potential is yet to be characterized. A systematic and logical screening cascade is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Candidate Molecule

N-(2-fluorobenzyl)-2-methoxyethanamine is a novel chemical entity whose biological potential is yet to be characterized. A systematic and logical screening cascade is paramount to efficiently profile its activities, identify potential therapeutic applications, and uncover any liabilities. This guide provides a comprehensive framework for researchers, leveraging a multi-tiered approach that begins with cost-effective computational predictions and progresses to targeted, mechanism-of-action studies in vitro.

The rationale for investigating this specific molecule is rooted in its distinct structural motifs:

  • The N-(2-fluorobenzyl) Moiety: The N-benzyl substitution on a phenethylamine scaffold is a well-documented pharmacophore known to significantly enhance potency at serotonin receptors, particularly the 5-HT2A subtype.[1][2] The 2-fluoro substituent can modulate metabolic stability and receptor binding affinity through electronic and steric effects, potentially offering a superior pharmacological profile compared to non-fluorinated analogs.[1]

  • The Ethanamine Backbone: This core structure is shared with a vast class of neuroactive compounds, including monoamine neurotransmitters and many psychoactive substances, suggesting a high probability of interaction with central nervous system (CNS) targets.[3]

  • The 2-methoxy Group: The ether linkage introduces a flexible, polar element that can influence solubility and act as a hydrogen bond acceptor, potentially impacting how the molecule interacts with biological targets.

This guide outlines a screening workflow designed to first predict, then empirically test, the biological activities of N-(2-fluorobenzyl)-2-methoxyethanamine, with a primary hypothesis centered on CNS targets and secondary explorations into other potential therapeutic areas like antimicrobials.

Part 1: In Silico Profiling: The Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is essential to forecast the molecule's behavior. In silico tools provide critical insights into pharmacokinetic properties (ADMET) and potential biological targets, allowing for early identification of promising leads and the flagging of potential liabilities.[4][5][6]

Physicochemical and Pharmacokinetic (ADMET) Prediction

The first step is to evaluate the molecule's "drug-likeness" and predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are decisive factors in the success or failure of a drug candidate.[7] We will utilize well-regarded platforms like SwissADME and pkCSM for this analysis.[8]

Experimental Protocol: In Silico ADMET & Physicochemical Prediction

  • Obtain SMILES String: Convert the chemical name "N-(2-fluorobenzyl)-2-methoxyethanamine" to its canonical SMILES (Simplified Molecular Input Line Entry System) representation: COCCNCC1=CC=CC=C1F.

  • Access SwissADME: Navigate to the freely accessible SwissADME web server.

  • Input Molecule: Paste the SMILES string into the input box and execute the analysis.

  • Data Collection: Systematically collect the predicted values for the parameters listed in Table 1. Pay close attention to any violations of drug-likeness rules (e.g., Lipinski's, Ghose's, Veber's).[7]

  • Toxicity Prediction: Use a platform like pkCSM to predict potential toxicities, such as AMES toxicity, hERG inhibition, and hepatotoxicity.

Data Presentation: Predicted Physicochemical & ADMET Properties

ParameterPredicted ValueSignificance & Interpretation
Physicochemical Properties
Molecular Weight183.23 g/mol Well within the typical range for small molecule drugs (<500 Da).[4]
LogP (Lipophilicity)1.85Indicates good oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA)33.36 ŲSuggests excellent potential to cross the blood-brain barrier (BBB) (typically <90 Ų).[8]
Water SolubilityHighly SolubleFavorable for formulation and absorption.
Pharmacokinetics (ADMET)
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesStrong likelihood of CNS activity.
CYP2D6 InhibitorYes (Predicted)Potential for drug-drug interactions; requires experimental validation.
P-gp SubstrateNo (Predicted)Not likely to be subject to efflux by P-glycoprotein from the CNS.
Drug-Likeness
Lipinski's Rule Violations0Meets the criteria for a high-quality oral drug candidate.
Bioavailability Score0.55Represents a high probability of having good oral bioavailability.
Predicted Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitionNoLow risk of cardiac toxicity.

Note: The values in this table are hypothetical predictions based on typical results for similar structures and serve as an illustrative example.

Virtual Target Screening

Based on its structural similarity to N-benzyl phenethylamines, the primary hypothesis is that N-(2-fluorobenzyl)-2-methoxyethanamine interacts with monoaminergic targets. Virtual screening via molecular docking can be used to predict the binding affinity and pose of the molecule within the binding sites of these proteins.

Key Targets for Docking Studies:

  • Serotonin 2A Receptor (5-HT2A): A primary target for psychedelic phenethylamines.[3]

  • Serotonin Transporter (SERT): Target for SSRI antidepressants.

  • Dopamine Transporter (DAT): Target for stimulants.

  • Norepinephrine Transporter (NET): Target for NRI antidepressants.

  • Monoamine Oxidase A & B (MAO-A/B): Enzymes responsible for neurotransmitter degradation.

Part 2: The In Vitro Screening Cascade

The in silico predictions provide a roadmap for focused, empirical testing. The in vitro screening cascade is designed to first confirm target engagement, then elucidate the functional consequences of that interaction, and finally, to understand the molecule's broader selectivity profile.

Visualization: Overall Biological Screening Workflow

G cluster_0 Part 1: In Silico Profiling cluster_1 Part 2: In Vitro Primary & Secondary Screening cluster_2 Part 3: In Vitro Profiling & Safety in_silico ADMET & Drug-Likeness Prediction v_screen Virtual Target Screening (Docking) in_silico->v_screen Hypothesis Generation binding Primary Assays: Receptor Binding (Ki) v_screen->binding Prioritized Targets functional Secondary Assays: Functional Activity (EC50/IC50) binding->functional Confirm Target Engagement selectivity Tertiary Assays: Selectivity Panel Screening functional->selectivity Characterize Lead metabolism Metabolic Stability (HLM, Hepatocytes) selectivity->metabolism cytotox Cytotoxicity Assays (e.g., HepG2) metabolism->cytotox compound_optimization Compound Optimization cytotox->compound_optimization Decision Gate in_vivo_studies In Vivo Studies cytotox->in_vivo_studies Decision Gate

Caption: A multi-stage workflow for screening N-(2-fluorobenzyl)-2-methoxyethanamine.

Primary Assays: Target Engagement

The initial experimental step is to determine if the compound physically binds to the high-priority targets identified during in silico screening. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a compound for a specific receptor or transporter.

Experimental Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human target of interest (e.g., 5-HT2A, DAT, SERT).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound, N-(2-fluorobenzyl)-2-methoxyethanamine.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Secondary Assays: Functional Activity

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or otherwise modulates the target's function. Cell-based functional assays are required to determine this. Given the high likelihood of 5-HT2A receptor activity, a calcium flux assay is an appropriate choice, as this receptor signals through the Gq pathway, leading to intracellular calcium release.[1]

Visualization: 5-HT2A Receptor Gq Signaling Pathway

G compound N-(2-fluorobenzyl)- 2-methoxyethanamine (Agonist) receptor 5-HT2A Receptor compound->receptor Binds & Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor on ER ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects ca_release->downstream

Caption: Agonist activation of the 5-HT2A receptor leads to intracellular calcium release.

Experimental Protocol: Calcium Flux Functional Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of N-(2-fluorobenzyl)-2-methoxyethanamine to the cells using a fluorescent microplate reader equipped with an automated injector.

  • Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal efficacy relative to a known full agonist like serotonin).

Tertiary Assays: Selectivity & Broader Screening

A therapeutically useful compound should be selective for its intended target. Broad panel screening against a diverse set of receptors, ion channels, and enzymes (e.g., a Safety44 panel) is crucial for identifying potential off-target effects that could lead to side effects.

Furthermore, given the presence of motifs found in other classes of bioactive molecules, secondary screening for other activities is warranted.

  • Antimicrobial/Antifungal Activity: The fluorobenzyl moiety is present in some antimicrobial agents.[9][10] A standard Minimum Inhibitory Concentration (MIC) assay against a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be performed.[11]

  • Antiproliferative Activity: The compound can be screened against a panel of human cancer cell lines (e.g., MCF-7, HCT116) using an MTT or similar cell viability assay to assess potential anticancer properties.[12]

Part 3: Preliminary Metabolism and Safety Assessment

Early assessment of metabolic stability and cytotoxicity helps to predict the compound's fate in vivo and de-risk further development.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • System: Use human liver microsomes (HLM) or cryopreserved human hepatocytes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[2][13]

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with the metabolic system in the presence of necessary cofactors (e.g., NADPH for HLMs).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound. A high clearance rate suggests the compound will be rapidly metabolized in the body.[13]

Conclusion and Strategic Outlook

This technical guide presents a hierarchical strategy for the comprehensive biological screening of N-(2-fluorobenzyl)-2-methoxyethanamine. By integrating predictive in silico modeling with a multi-tiered in vitro assay cascade, researchers can efficiently build a detailed pharmacological profile of the molecule.

The results from this screening process will form a self-validating dataset. For instance, a high predicted BBB permeability, potent in vitro binding and functional activity at the 5-HT2A receptor, and reasonable metabolic stability would strongly justify advancing the compound to more complex in vivo models for behavioral pharmacology. Conversely, poor ADMET predictions, a lack of specific activity, or significant off-target hits would provide a clear rationale for ceasing development or initiating a medicinal chemistry program for lead optimization. This structured approach ensures that resources are directed effectively, maximizing the potential for scientific discovery.

References

  • In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. (2022). Research J. Pharm. and Tech. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2020). SpringerLink. Available at: [Link]

  • In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. (2021). PubMed. Available at: [Link]

  • In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. (2026). ResearchGate. Available at: [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023). MDPI. Available at: [Link]

  • Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. (2021). PubMed. Available at: [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2025). MDPI. Available at: [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. (2022). ChemRxiv. Available at: [Link]

  • A Novel Nontargeted Screening Strategy for New Psychoactive Substances. (2025). ACS Publications. Available at: [Link]

  • Screening Unknown Novel Psychoactive Substances Using EI GC-MS Based Machine Learning. (2022). Cambridge Open Engage. Available at: [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). PubMed. Available at: [Link]

  • 4-Fluorobenzylamine. PubChem. Available at: [Link]

  • 3-Fluorobenzylamine. PubChem. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2016). PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of fluorobenzoic acid amides. (2025). ResearchGate. Available at: [Link]

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. (2019). MDPI. Available at: [Link]

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. (2019). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. (2000). PubMed. Available at: [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. Available at: [Link]

  • Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. (2024). Organic Syntheses. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. Available at: [Link]

  • Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives. (2025). ResearchGate. Available at: [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. (2022). PMC. Available at: [Link]

  • Synthesis and Biological Activities of[4][8]-Oxazine Derivatives. (2026). Der Pharma Chemica. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine

This document provides a comprehensive guide for the synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine, a substituted secondary amine with potential applications in pharmaceutical and materials science research. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine, a substituted secondary amine with potential applications in pharmaceutical and materials science research. The protocol details a robust and highly efficient one-pot synthesis method starting from commercially available 2-fluorobenzaldehyde and 2-methoxyethanamine via reductive amination.

The narrative explains the chemical principles, provides a detailed step-by-step protocol, outlines purification and characterization methods, and emphasizes critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy: Reductive Amination

The formation of N-(2-fluorobenzyl)-2-methoxyethanamine is achieved through a reductive amination reaction. This powerful and widely utilized transformation in medicinal chemistry builds a carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde in this case) with an amine.[1][2] The process occurs in two key stages within a single reaction vessel:

  • Imine Formation: The primary amine, 2-methoxyethanamine, performs a nucleophilic attack on the carbonyl carbon of 2-fluorobenzaldehyde. Subsequent dehydration leads to the formation of a Schiff base, which exists in equilibrium with its protonated form, the iminium ion.

  • Reduction: A mild and selective reducing agent is used to deliver a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its selectivity for reducing imines in the presence of aldehydes, coupled with its tolerance for non-strictly anhydrous conditions, makes it exceptionally well-suited for this one-pot reaction.[3] This avoids the need for isolating the intermediate imine and simplifies the overall experimental procedure.

The overall synthetic workflow is illustrated below.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A 2-Fluorobenzaldehyde D Reductive Amination (One-Pot) A->D B 2-Methoxyethanamine B->D C Iminium Ion Intermediate E N-(2-fluorobenzyl)-2-methoxyethanamine C->E Reduction D->C In-situ Formation D->E Yields

Diagram 1: Overall workflow for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

Quantitative data for the required reagents are summarized in the table below.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-FluorobenzaldehydeC₇H₅FO124.1110.01.01.24 g (1.05 mL)
2-MethoxyethanamineC₃H₉NO75.1111.01.10.83 g (0.96 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.01.53.18 g
Dichloromethane (DCM)CH₂Cl₂84.93--50 mL
Step-by-Step Synthesis Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 eq).

  • Dissolve the aldehyde in 50 mL of anhydrous dichloromethane (DCM).

  • Add 2-methoxyethanamine (0.83 g, 11.0 mmol, 1.1 eq) to the solution dropwise at room temperature. Stir the mixture for 20 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture. Note: The addition may cause slight bubbling.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot has been consumed.

  • Upon completion, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with 20 mL portions of DCM.

  • Combine all organic layers and wash with 30 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.[4]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 10% to 40% ethyl acetate in hexanes containing 0.5% triethylamine (to prevent tailing of the amine product on the acidic silica).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-(2-fluorobenzyl)-2-methoxyethanamine as a pure oil.

Mechanism of Reductive Amination

The reaction proceeds through a well-established mechanism involving the formation of an iminium ion followed by hydride reduction.

G cluster_mech Reaction Mechanism Aldehyde 2-Fluorobenzaldehyde (Electrophile) Iminium_Ion Iminium Ion (Intermediate) Aldehyde->Iminium_Ion + 2-Methoxyethanamine - H₂O Product N-(2-fluorobenzyl)-2-methoxyethanamine (Final Product) Iminium_Ion->Product + [H⁻] from NaBH(OAc)₃

Sources

Application

Analytical methods for "N-(2-fluorobenzyl)-2-methoxyethanamine" quantification

Introduction & Scope This Application Note details the protocol for the identification and quantification of N-(2-fluorobenzyl)-2-methoxyethanamine (hereafter referred to as NF-2ME ). NF-2ME is a secondary amine structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for the identification and quantification of N-(2-fluorobenzyl)-2-methoxyethanamine (hereafter referred to as NF-2ME ).

NF-2ME is a secondary amine structurally related to the N-benzylphenethylamine class.[1] It frequently appears as a synthesis intermediate in the production of fluorinated "NBOMe" designer drugs or as a distinct novel psychoactive substance (NPS). Its analysis is critical for:

  • Forensic Toxicology: Screening biological fluids for NPS metabolites.

  • Pharmaceutical Profiling: Monitoring synthesis purity and impurity carryover.

Chemical Profile:

  • IUPAC Name: N-(2-fluorobenzyl)-2-methoxyethan-1-amine[1]

  • Molecular Formula: C₁₀H₁₄FNO[1]

  • Molecular Weight: 183.22 g/mol [1]

  • Monoisotopic Mass: 183.1060 Da[1]

  • Acidity (Calc pKa): ~9.4 (Secondary Amine)[1]

  • LogP: ~1.8 (Moderate Lipophilicity)[1]

Analytical Strategy & Workflow

Due to the secondary amine functionality, NF-2ME exhibits peak tailing on non-deactivated GC columns and requires protonation for optimal LC-MS sensitivity.[1] Two validated methods are presented:

  • Method A (LC-MS/MS): High-sensitivity quantification for biological matrices (blood/urine).[1]

  • Method B (GC-MS): Qualitative confirmation and high-concentration assay using chemical derivatization.[1]

AnalyticalWorkflow Sample Sample Matrix (Blood, Urine, or Powder) Decision Target Concentration? Sample->Decision Prep_Bio Biological Prep: SPE (Mixed Mode Cation Exchange) LCMS Method A: LC-MS/MS (Trace Quantitation) Prep_Bio->LCMS Prep_Syn Synthetic Prep: Dilute-and-Shoot (MeOH) Prep_Syn->LCMS Deriv Derivatization (TFAA or PFPA) Prep_Syn->Deriv Decision->Prep_Bio Trace (<1 µg/mL) Decision->Prep_Syn High (>1 µg/mL) Data Data Analysis (Quantitation & Library Match) LCMS->Data GCMS Method B: GC-MS (Structural ID / Purity) GCMS->Data Deriv->GCMS

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and sensitivity requirements.

Method A: LC-MS/MS Protocol (Trace Quantification)[1]

Principle: Electrospray Ionization (ESI) in positive mode.[1] The secondary amine is easily protonated ([M+H]⁺ = 184.1), providing high sensitivity.[1]

Reagents & Materials
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Internal Standard (IS): Methamphetamine-d5 or specific deuterated analog if available.[1]

Instrument Parameters
  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C

  • Injection Vol: 2 µL

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Desalting
6.0 95 Elution of Analytes
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |[1]

MS/MS Transitions (MRM)

The precursor ion is 184.1 m/z [M+H]⁺.[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 184.1109.1152-Fluorobenzyl cation (C₇H₆F⁺) - Cleavage at benzylic N
Qualifier 1 184.1121.122Loss of methoxy/ethyl chain fragments
Qualifier 2 184.191.135Tropylium ion (rearrangement)

Technical Insight: The 109.1 fragment is the base peak and highly stable due to the resonance stabilization of the benzyl cation. Ensure the collision energy is optimized to preserve this ion for quantification.

Method B: GC-MS Protocol (Derivatization)[1]

Principle: Direct injection of secondary amines leads to adsorption on active silanol sites (peak tailing).[1] Derivatization with Trifluoroacetic Anhydride (TFAA) acylates the amine, improving volatility and peak shape.[2]

Derivatization Procedure
  • Evaporation: Evaporate 50 µL of sample extract to dryness under Nitrogen at 40°C.

  • Reconstitution: Add 50 µL Ethyl Acetate.

  • Reaction: Add 50 µL TFAA (Trifluoroacetic Anhydride) .

  • Incubation: Cap and heat at 70°C for 20 minutes.

  • Dry Down: Evaporate to dryness (removes excess acid).[1]

  • Final: Reconstitute in 100 µL Ethyl Acetate for injection.

Instrument Parameters
  • Inlet: Splitless, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

Mass Spectral Interpretation (TFA-Derivative)
  • Derivative MW: 183 (Parent) + 97 (TFA group) - 1 (H) = 279 Da .[1]

  • Key Ions:

    • m/z 279: Molecular Ion (Weak).[1]

    • m/z 109: 2-Fluorobenzyl cation (Base Peak).[1]

    • m/z 234: Loss of methoxyethyl (-45).[1]

Method Validation (ICH Q2(R1) Framework)

To ensure data integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

Linearity & Range
  • Range: 5 ng/mL – 1000 ng/mL (LC-MS/MS).

  • Acceptance: R² > 0.995; Residuals < ±15%.

  • Weighting: 1/x or 1/x² is recommended to account for heteroscedasticity in ESI-MS.[1]

Accuracy & Precision

Perform QC at Low (15 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) levels.

ParameterAcceptance Criteria
Intra-day Precision CV < 15% (20% at LLOQ)
Inter-day Precision CV < 15%
Accuracy (Bias) ±15% of nominal value
Matrix Effect (LC-MS)

Calculate Matrix Factor (MF) by comparing peak areas of post-extraction spiked blank matrix vs. neat solvent standards.[1]

  • Formula:

    
    [1]
    
  • Requirement: CV of MF across 6 different lots of matrix must be < 15%. If suppression is observed (MF < 0.8), switch to Deuterated Internal Standards.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
LC-MS: Low Sensitivity Ion suppression from phospholipids.[1]Implement "In-Source CID" to clean cone or switch to Solid Phase Extraction (SPE) using MCX cartridges (Mixed-Mode Cation Exchange) [2].[1]
GC-MS: Peak Tailing Incomplete derivatization or wet ethyl acetate.[1]TFAA is moisture sensitive.[3][4] Ensure all solvents are anhydrous. Increase incubation time to 30 min.
LC-MS: Carryover Adsorption of amine to injector loop.Change needle wash to 50:50 MeOH:Isopropanol + 0.1% Formic Acid. The acid helps solubilize the basic amine.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0.Link

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (Applied methodology for designer amines). Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link[1]

Sources

Method

LC-MS/MS method development for "N-(2-fluorobenzyl)-2-methoxyethanamine" detection

An Application Note and Protocol for the Bioanalytical Quantification of N-(2-fluorobenzyl)-2-methoxyethanamine using LC-MS/MS Abstract This document provides a comprehensive guide to developing a robust, sensitive, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Quantification of N-(2-fluorobenzyl)-2-methoxyethanamine using LC-MS/MS

Abstract

This document provides a comprehensive guide to developing a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(2-fluorobenzyl)-2-methoxyethanamine in a biological matrix, such as human plasma. The protocol herein is structured to guide researchers and drug development professionals through the entire method development lifecycle, from initial analyte characterization and mass spectrometer tuning to chromatographic optimization, sample preparation, and an overview of regulatory validation requirements. The causality behind each experimental choice is explained to provide a deeper understanding of the bioanalytical process, ensuring the development of a self-validating and reliable assay suitable for regulated studies.

Introduction and Analytical Strategy

N-(2-fluorobenzyl)-2-methoxyethanamine is a small molecule whose structural motifs—a fluorobenzyl group and a methoxyethanamine side chain—suggest specific physicochemical properties that guide the analytical strategy. As a secondary amine, the molecule is expected to have a basic pKa, making it an ideal candidate for positive mode electrospray ionization (ESI). Its predicted LogP indicates moderate lipophilicity, suggesting good retention on reversed-phase chromatographic columns.

The primary goal of this method is to accurately and precisely quantify the analyte in a complex biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[1] The strategy will focus on developing a method that adheres to the principles outlined in regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and ICH M10.[2][3]

A critical component of a robust quantitative bioanalytical method is the use of an appropriate internal standard (IS). An IS is essential for correcting for variability during sample preparation and analysis.[4] The ideal choice is a stable isotope-labeled (SIL) internal standard (e.g., N-(2-fluorobenzyl)-2-methoxyethanamine-d4), as its physicochemical properties are nearly identical to the analyte.[5][6] This ensures it co-elutes and experiences the same degree of matrix effects and ionization efficiency, providing the most accurate correction.[6] If a SIL-IS is not available, a structural analogue may be used, but it requires more rigorous validation to ensure it adequately tracks the analyte.[7] For the purposes of this guide, we will proceed with the assumption that a SIL-IS is utilized.

Mass Spectrometry Method Development

The first step in method development is to establish the mass spectrometric parameters for the analyte and its SIL-IS. This is typically achieved through direct infusion of a dilute solution of each compound into the mass spectrometer.

Analyte and IS Tuning Protocol
  • Prepare Stock Solutions: Create individual stock solutions of N-(2-fluorobenzyl)-2-methoxyethanamine and its SIL-IS in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare Infusion Solution: Dilute the stock solutions to approximately 100-500 ng/mL in a solution that mimics the final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial as it provides a proton source to facilitate the formation of the [M+H]⁺ ion in positive ESI mode.

  • Direct Infusion: Infuse the solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: Acquire full scan mass spectra (Q1 scan) to identify the protonated molecular ion [M+H]⁺ for both the analyte and the IS. For N-(2-fluorobenzyl)-2-methoxyethanamine (C₁₀H₁₄FNO), the expected monoisotopic mass is ~183.11 Da, so the [M+H]⁺ ion should be observed at m/z 184.1.

  • Product Ion Selection: Switch to product ion scan mode. Select the identified precursor ion (m/z 184.1) in the first quadrupole (Q1) and apply a range of collision energies in the collision cell (Q2) to induce fragmentation.

  • MRM Transition Optimization: Scan the third quadrupole (Q3) to identify stable and intense product ions. The goal is to select at least two specific product ions for Multiple Reaction Monitoring (MRM). The most intense transition is typically used for quantification (Quantifier), while the second is used for confirmation (Qualifier). The same process is repeated for the SIL-IS.

  • Finalize MS Parameters: Optimize other source-dependent parameters such as declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP) to maximize the signal for the selected MRM transitions.

Optimized Mass Spectrometry Parameters

The following table summarizes the hypothetical optimized MRM parameters for the analyte and its deuterated internal standard.

Parameter Analyte (N-(2-fluorobenzyl)-2-methoxyethanamine) Internal Standard (IS-d4)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 184.1m/z 188.1
Product Ion (Q3 - Quantifier) m/z 109.1m/z 113.1
Product Ion (Q3 - Qualifier) m/z 91.1m/z 91.1
Dwell Time 100 ms100 ms
Collision Energy (CE) 25 eV25 eV
Declustering Potential (DP) 60 V60 V

Note: These values are illustrative and must be empirically determined on the specific instrument used.

Liquid Chromatography Method Development

The goal of chromatography is to achieve a robust and reproducible separation of the analyte from endogenous matrix components, ensuring a stable baseline and minimizing ion suppression or enhancement.[8]

// Node Definitions Start [label="Start: Analyte in Matrix", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Select [label="Column Selection\n(e.g., C18, 2.1x50 mm, 1.8 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mobile_Phase [label="Mobile Phase Screening\nA: 0.1% FA in H2O\nB: 0.1% FA in ACN/MeOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gradient_Dev [label="Gradient Development\n(Fast scouting gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimization [label="Optimization Loop", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peak_Shape [label="Acceptable Peak Shape\n& Retention?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Method [label="Final LC Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust_Gradient [label="Adjust Gradient Slope\n& Initial/Final %B", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Column_Select; Column_Select -> Mobile_Phase; Mobile_Phase -> Gradient_Dev; Gradient_Dev -> Optimization; Optimization -> Peak_Shape; Peak_Shape -> Final_Method [label="Yes"]; Peak_Shape -> Adjust_Gradient [label="No"]; Adjust_Gradient -> Optimization; } dott Caption: Logical workflow for LC method development.

Chromatographic Protocol
  • Column Selection: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size) is an excellent starting point due to the analyte's moderate lipophilicity.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity.

  • Initial Gradient Conditions: Start with a fast, generic gradient to determine the approximate elution time of the analyte. For example:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: Hold at 5% B (re-equilibration)

  • Optimization: Inject a prepared sample and monitor the analyte's retention time and peak shape. Adjust the gradient slope and duration to achieve a retention factor (k') between 2 and 10, ensuring the peak is sharp (low tailing) and well-separated from the void volume where most matrix interferences elute. The column temperature should be controlled (e.g., 40 °C) to ensure reproducible retention times.

Optimized Chromatographic Conditions
Parameter Value Rationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure system for use with small particle columns.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and retention for this analyte type.
Mobile Phase A 0.1% Formic Acid in WaterProvides proton source for ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures stable retention times and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-80% B), 2.0-2.5 min (80-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (10% B)Optimized to provide good retention and peak shape.

Sample Preparation Protocol

The objective of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with the analysis or damage the LC-MS system, while achieving high and reproducible analyte recovery.[8] For small molecules in plasma, protein precipitation is often the simplest and fastest approach.[9]

// Node Definitions Sample [label="1. Aliquot Plasma Sample\n(e.g., 50 µL)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_IS [label="2. Add Internal Standard\n(e.g., 25 µL of IS in MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Solvent [label="3. Add Precipitation Solvent\n(e.g., 150 µL ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vortex [label="4. Vortex to Mix\n(30 seconds)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="5. Centrifuge\n(10 min @ 4000g)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Supernatant [label="6. Transfer Supernatant\nto clean plate/vial", fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="7. Inject into LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Add_IS; Add_IS -> Add_Solvent; Add_Solvent -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Inject; } dott Caption: Step-by-step protein precipitation workflow.

Protein Precipitation Protocol
  • Aliquot Sample: Pipette 50 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add Internal Standard: Add 25 µL of the IS working solution (prepared in methanol at a concentration that provides a robust detector response) to each sample.

  • Precipitate Proteins: Add 150 µL of cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins. Adding the IS in a separate step before the bulk precipitation solvent ensures it interacts with the matrix similarly to the analyte.[6]

  • Vortex: Cap the tubes/seal the plate and vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >4000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject the specified volume (e.g., 5 µL) into the LC-MS/MS system for analysis.

Method Validation Overview

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[10] Full validation should be performed according to regulatory guidelines like the FDA's Bioanalytical Method Validation guidance or ICH M10.[2][3] This process demonstrates that the method is accurate, precise, selective, and robust.

Key Validation Parameters
  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different sources of blank matrix.

  • Calibration Curve and Linearity: A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration. The curve should have a defined range and demonstrate linearity, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (Lower Limit of Quantitation (LLOQ), Low, Mid, High) in replicate (n≥5) across multiple days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the degree of ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Analyte stability is evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Hypothetical Validation Summary Data
Parameter LLOQ (1 ng/mL) Low QC (3 ng/mL) Mid QC (30 ng/mL) High QC (300 ng/mL) Acceptance Criteria
Intra-day Precision (%CV) 8.5%6.2%4.5%3.8%≤20% (LLOQ), ≤15% (Others)
Intra-day Accuracy (%) 105.2%97.8%101.5%98.9%80-120% (LLOQ), 85-115% (Others)
Inter-day Precision (%CV) 11.2%8.9%6.1%5.5%≤20% (LLOQ), ≤15% (Others)
Inter-day Accuracy (%) 102.7%99.1%103.2%100.4%80-120% (LLOQ), 85-115% (Others)

This data is for illustrative purposes only.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a sensitive and selective LC-MS/MS method for the quantification of N-(2-fluorobenzyl)-2-methoxyethanamine in a biological matrix. By following the outlined protocols for mass spectrometry, liquid chromatography, and sample preparation, researchers can establish a robust method. Adherence to the principles of bioanalytical method validation is critical to ensure that the data generated is reliable and suitable for supporting drug development and other research applications.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Available at: [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link]

  • Kim, J. H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. Molecules. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Metabolism Studies of N-(2-fluorobenzyl)-2-methoxyethanamine using Human Liver Microsomes

Introduction: The Critical Role of In Vitro Metabolism in Drug Development The journey of a new chemical entity (NCE) from discovery to a marketed drug is a complex process where early assessment of its metabolic fate is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of In Vitro Metabolism in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is a complex process where early assessment of its metabolic fate is paramount. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, predominantly located in the endoplasmic reticulum, are major contributors to the biotransformation of xenobiotics.[1][2] Understanding how a compound like N-(2-fluorobenzyl)-2-methoxyethanamine is metabolized provides crucial insights into its potential efficacy, safety, and drug-drug interaction (DDI) profile.[3][4] Inadequate characterization of a drug's metabolism can lead to delays in regulatory approval or even post-market withdrawal.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of N-(2-fluorobenzyl)-2-methoxyethanamine using human liver microsomes (HLMs). HLMs are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly CYPs, making them a robust and cost-effective model for early-stage metabolic profiling.[2][5][6] We will delve into the protocols for assessing metabolic stability, identifying potential metabolites, and pinpointing the specific CYP isoforms responsible for the compound's biotransformation.

I. Foundational Concepts: Why Human Liver Microsomes?

Human liver microsomes are a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies for several compelling reasons:

  • Enzyme Richness: They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[2]

  • Predictive Power: Data on metabolic stability and clearance from HLM assays can be used to predict in vivo hepatic clearance, a critical pharmacokinetic parameter.[2][5]

  • High-Throughput Screening: The relative ease of use and lower cost compared to whole-cell systems like hepatocytes make HLMs ideal for screening multiple compounds in early drug discovery.[2][6]

  • Species Specificity: Utilizing human-derived microsomes allows for the early identification of human-specific metabolites and metabolic pathways, which is crucial for extrapolating preclinical data to humans.

It is important to acknowledge the limitations of HLMs. They primarily facilitate the study of Phase I metabolism and lack some cytosolic Phase II enzymes.[7] For a more comprehensive metabolic profile, studies using hepatocytes or S9 fractions may be warranted in later stages of development.

II. Experimental Workflow for Metabolic Profiling

The in vitro metabolic investigation of N-(2-fluorobenzyl)-2-methoxyethanamine follows a logical progression designed to build a comprehensive understanding of its biotransformation.

experimental_workflow cluster_prep Preparation cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation cluster_phenotyping_methods Phenotyping Approaches A Compound Stock Solution (N-(2-fluorobenzyl)-2-methoxyethanamine) D Metabolic Stability Assay A->D B Human Liver Microsomes (HLMs) B->D C Cofactor Solution (NADPH) C->D E Metabolite Identification D->E F CYP450 Reaction Phenotyping D->F G LC-MS/MS Analysis D->G E->G F1 Recombinant CYPs F->F1 F2 Chemical Inhibition in HLMs F->F2 H Calculate Intrinsic Clearance (CLint) G->H I Structural Elucidation of Metabolites G->I J Identify Responsible CYP Isoforms G->J K Comprehensive Metabolic Profile H->K I->K J->K F1->G F2->G

Caption: Experimental workflow for in vitro metabolism studies.

III. Protocol 1: Metabolic Stability Assay

Objective: To determine the rate at which N-(2-fluorobenzyl)-2-methoxyethanamine is metabolized by HLMs, and to calculate its in vitro intrinsic clearance (CLint).

Rationale: This assay measures the disappearance of the parent compound over time. A high rate of disappearance suggests rapid metabolism and potentially low bioavailability in vivo. The calculated CLint is a key parameter for predicting hepatic clearance.[2][5]

Materials:

  • N-(2-fluorobenzyl)-2-methoxyethanamine

  • Pooled Human Liver Microsomes (from at least 10 donors to average out individual variability)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 1 mM stock solution of N-(2-fluorobenzyl)-2-methoxyethanamine in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤0.2%).[8]

    • Thaw the HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.[1] Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add N-(2-fluorobenzyl)-2-methoxyethanamine to achieve a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Quenching:

    • Immediately add the aliquot to a tube containing cold acetonitrile (with internal standard) to stop the enzymatic reaction and precipitate the proteins.[2]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[2][8]

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Data Presentation:

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
N-(2-fluorobenzyl)-2-methoxyethanamine25.826.9
Verapamil (High Clearance Control)5.2133.3
Warfarin (Low Clearance Control)> 60< 11.6

IV. Protocol 2: Metabolite Identification and Profiling

Objective: To identify the major metabolites of N-(2-fluorobenzyl)-2-methoxyethanamine formed by HLMs.

Rationale: Identifying metabolites is crucial for understanding potential biotransformation pathways and for determining if any metabolites are pharmacologically active or potentially toxic.[9] This information is vital for designing subsequent toxicology studies.

Methodology:

The experimental setup is similar to the metabolic stability assay, but with a focus on detecting new peaks in the chromatogram rather than quantifying the parent compound.

  • Incubation: Perform a larger-scale incubation (e.g., 1 mL) for a longer duration (e.g., 60 minutes) to allow for sufficient metabolite formation.[10] A higher substrate concentration (e.g., 10 µM) may also be used.

  • Control Samples: Include a "minus NADPH" control to differentiate between enzymatic and non-enzymatic degradation.

  • Analysis: Utilize high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with liquid chromatography.[8][11] These instruments provide accurate mass measurements, which are essential for determining the elemental composition of metabolites.[9]

  • Data Mining: Compare the chromatograms of the test sample with the control sample to identify unique peaks corresponding to metabolites. Software tools can aid in this process by filtering for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, dealkylation).

Potential Metabolic Pathways for N-(2-fluorobenzyl)-2-methoxyethanamine:

metabolic_pathway cluster_phase1 Phase I Metabolism Parent N-(2-fluorobenzyl)-2-methoxyethanamine M1 M1: O-demethylation (+16 Da - CH2) Parent->M1 CYPs M2 M2: N-dealkylation (- C9H10F) Parent->M2 CYPs M3 M3: Aromatic Hydroxylation (+16 Da) Parent->M3 CYPs M4 M4: Aliphatic Hydroxylation (+16 Da) Parent->M4 CYPs

Caption: Potential Phase I metabolic pathways.

V. Protocol 3: Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP450 isoforms responsible for the metabolism of N-(2-fluorobenzyl)-2-methoxyethanamine.

Rationale: Knowing which CYP enzymes metabolize a drug is critical for predicting potential DDIs.[12][13] If a drug is primarily metabolized by an enzyme that is commonly inhibited or induced by other drugs, there is a higher risk of adverse events. Regulatory agencies, such as the FDA, recommend these studies.[3][14]

Two primary approaches are used:

A. Recombinant Human CYPs (rhCYPs)

This method involves incubating the compound with individual, recombinantly expressed CYP isoforms.[15]

Protocol:

  • Incubate N-(2-fluorobenzyl)-2-methoxyethanamine with a panel of individual rhCYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[12][15]

  • Monitor the depletion of the parent compound over time for each isoform.

  • The isoforms that show the highest rate of metabolism are the primary contributors.

B. Chemical Inhibition in HLMs

This approach uses specific chemical inhibitors for different CYP isoforms in a standard HLM incubation.[13]

Protocol:

  • Pre-incubate HLMs with a known selective inhibitor for a specific CYP isoform.

  • Initiate the metabolic reaction by adding N-(2-fluorobenzyl)-2-methoxyethanamine and NADPH.

  • Compare the rate of metabolism in the presence and absence of the inhibitor.

  • A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Data Presentation:

CYP IsoformSelective Inhibitor% Inhibition of Metabolism
CYP1A2Furafylline8%
CYP2C9Tienilic Acid12%
CYP2C19Esomeprazole15%
CYP2D6Quinidine75%
CYP3A4Ketoconazole25%

Interpretation: Based on the hypothetical data above, CYP2D6 is the primary enzyme responsible for the metabolism of N-(2-fluorobenzyl)-2-methoxyethanamine, with a minor contribution from CYP3A4.

VI. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro metabolic characterization of N-(2-fluorobenzyl)-2-methoxyethanamine. By determining its metabolic stability, identifying its metabolites, and pinpointing the responsible CYP enzymes, researchers can make informed decisions about the compound's progression in the drug development pipeline. These studies are fundamental for predicting in vivo pharmacokinetics, understanding potential drug-drug interactions, and ultimately ensuring the development of safer and more effective medicines.

VII. References

  • Di, L., & Obach, R. S. (2015). Novel Cytochrome P450 Reaction Phenotyping for Low Clearance Compounds Using Hepatocyte Relay Method. Drug Metabolism and Disposition, 44(3), 355-363. [Link]

  • Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 738-751. [Link]

  • Obach, R. S., et al. (2016). Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. Drug Metabolism and Disposition, 44(3), 355-363. [Link]

  • Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133. [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Raval, P., & Pillai, A. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]

  • Yang, J., & Lu, C. (2022). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In Cytochrome P450 (pp. 287-300). Humana, New York, NY. [Link]

  • BioIVT. (n.d.). Metabolite Identification (Met ID) / Characterization / Profiling. [Link]

  • Cyprotex. (n.d.). Reaction Phenotyping Assay. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Li, Y., et al. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 405(16), 5515-5527. [Link]

  • Zhang, D., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 403. [Link]

  • SCIEX. (n.d.). Metabolite identification. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • S, P., & K, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Dosage Forms. IntechOpen. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Mimicking Metabolism Using Human Microsomes in Two In Vitro Assays in Order to Predict the Sensitization Potential of Pro-haptens. [Link]

  • Fisher, M. B., & Paine, M. F. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

  • Yang, C. S., et al. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. Cancer Research, 48(6), 1474-1478. [Link]

Sources

Method

Investigating the receptor binding profile of "N-(2-fluorobenzyl)-2-methoxyethanamine"

Application Note & Technical Guide Executive Summary & Molecule Context N-(2-fluorobenzyl)-2-methoxyethanamine represents a structural fragment of the potent "NBOMe" class of hallucinogens (specifically related to 25F-NB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Molecule Context

N-(2-fluorobenzyl)-2-methoxyethanamine represents a structural fragment of the potent "NBOMe" class of hallucinogens (specifically related to 25F-NBOMe), yet it lacks the critical 2,5-dimethoxyphenethylamine core. In the context of Structure-Activity Relationship (SAR) studies, this molecule serves as a vital negative control or fragment probe .

Its investigation allows researchers to decouple the binding contribution of the N-benzyl moiety from the phenethylamine backbone. Unlike full NBOMe agonists which exhibit sub-nanomolar affinity (


 nM) for the 5-HT

receptor, this fragment is predicted to exhibit low-to-moderate affinity (micromolar range) . Consequently, standard screening protocols must be modified to detect weak interactions without generating false negatives.

Key Experimental Challenges:

  • Low Affinity Detection: Standard screening at 10

    
    M may miss the binding window; extended concentration curves are required.
    
  • Lipophilicity: The fluorobenzyl group promotes non-specific binding (NSB) to plastics and membranes.

  • Functional Silence: The molecule may act as a silent antagonist or weak partial agonist, requiring sensitive functional assays (e.g., Calcium Flux or IP-One) rather than simple binding data.

Workflow Visualization

The following flowchart outlines the integrated workflow for characterizing this novel ligand, moving from computational prediction to wet-lab validation.

G cluster_0 Phase 1: Prediction cluster_1 Phase 2: Binding (Affinity) cluster_2 Phase 3: Function (Efficacy) Docking Molecular Docking (Cryo-EM 6WGT) Membrane Membrane Prep (HEK-5HT2A) Docking->Membrane Select Conc. Range Radioligand Competition Binding ([3H]-Ketanserin) Membrane->Radioligand Ki_Calc Ki Determination (Cheng-Prusoff) Radioligand->Ki_Calc Ca_Flux Ca2+ Flux Assay (FLIPR/Fluo-4) Ki_Calc->Ca_Flux If Ki < 100 µM Mode_Check Agonist vs. Antagonist Mode Ca_Flux->Mode_Check

Figure 1: Integrated pharmacological characterization workflow. Blue: In Silico; Yellow/Red: Binding Assays; Green: Functional Assays.

Phase 1: In Silico Docking (Pre-Screen)

Before consuming reagents, perform molecular docking to estimate the binding pose.

  • Target Structure: Use the Cryo-EM structure of 5-HT

    
     (PDB ID: 6WGT  or 6A93 ).
    
  • Hypothesis: The N-(2-fluorobenzyl) group targets the Extended Binding Pocket (EBP) formed by residues Val156 and Phe339. The loss of the phenethylamine core suggests the molecule may not stabilize the active state (TM6 movement), predicting antagonistic or weak partial agonist behavior.

Phase 2: Radioligand Competition Binding (Protocol)

This is the "Gold Standard" for determining affinity (


). Because the molecule is a fragment, we use [

H]-Ketanserin
, a high-affinity antagonist, to label the total receptor population.
Materials
  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing human 5-HT

    
     (available from PerkinElmer or Eurofins).
    
  • Radioligand: [

    
    H]-Ketanserin (Specific Activity ~60-80 Ci/mmol). Note: [
    
    
    
    H]-Cimbi-36 is preferred for agonist-specific high-affinity state labeling, but Ketanserin is more robust for low-affinity fragments.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 0.5 mM EDTA.
    
  • Blocking Agent: 0.1% BSA (Bovine Serum Albumin) added to buffer to prevent lipophilic adherence of the fluorobenzyl group to plastics.

Step-by-Step Protocol
  • Preparation of Assay Plate:

    • Use 96-well polypropylene plates (low binding).

    • Total Binding (TB): Add 25

      
      L Buffer.
      
    • Non-Specific Binding (NSB): Add 25

      
      L of 10 
      
      
      
      M Methysergide or Ketanserin (unlabeled).
    • Test Compound: Add 25

      
      L of N-(2-fluorobenzyl)-2-methoxyethanamine at varying concentrations.
      
      • Expert Tip: Since affinity is unknown, use a logarithmic range from 1 nM to 100

        
        M  (e.g., 
        
        
        
        M).
  • Radioligand Addition:

    • Add 25

      
      L of [
      
      
      
      H]-Ketanserin (Final concentration ~1.0 nM, approx.
      
      
      ).
  • Membrane Initiation:

    • Add 200

      
      L of membrane suspension (approx. 5-10 
      
      
      
      g protein/well).
    • Total Volume: 250

      
      L.
      
  • Incubation:

    • Incubate for 60 minutes at 27°C (Room Temp).

    • Why? Equilibrium must be reached. Lipophilic ligands equilibrate slower; 60 mins ensures steady state.

  • Harvesting:

    • Pre-soak UniFilter GF/B plates in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Critical: PEI reduces the positive charge of the filter, preventing the sticky fluorobenzyl amine from binding non-specifically to the filter paper.

    • Filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Tris buffer.

  • Counting:

    • Add 50

      
      L Microscint-20 cocktail. Count in a MicroBeta scintillation counter.
      
Data Analysis (Self-Validating)

Calculate the inhibition constant (


) using the Cheng-Prusoff Equation :


  • Self-Check: If the Hill Slope (

    
    ) deviates significantly from 1.0 (e.g., < 0.7 or > 1.3), suspect negative cooperativity, aggregation, or multiple binding sites.
    
Phase 3: Functional Characterization (Calcium Flux)

Binding does not equal activation. To determine if the fragment acts as an agonist (hallucinogenic potential) or antagonist, measure intracellular Calcium (


) release.
Pathway Visualization

The 5-HT


 receptor couples primarily to 

. The following diagram illustrates the signal transduction pathway being measured.

Pathway Ligand N-(2-fluorobenzyl)- 2-methoxyethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 2: Gq-mediated Calcium Signaling Pathway. The assay measures the final Ca2+ release step.

Protocol: FLIPR Calcium Assay
  • Cell Seeding: Seed CHO-K1 cells expressing G

    
     (promiscuous G-protein to boost signal) and 5-HT
    
    
    
    in 384-well black/clear-bottom plates (15,000 cells/well). Incubate overnight.
  • Dye Loading: Aspirate media and add Fluo-4 AM (calcium-sensitive dye) in HBSS buffer with 2.5 mM Probenecid (inhibits dye efflux). Incubate 45 mins at 37°C.

  • Compound Addition:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Agonist Mode: Inject test compound. Monitor fluorescence for 180 seconds.

    • Antagonist Mode: Inject test compound, wait 10 mins, then inject Serotonin (5-HT) at

      
       concentration.
      
  • Readout:

    • Agonist: Increase in RFU (Relative Fluorescence Units) indicates agonism.

    • Antagonist: Reduction in the 5-HT induced peak indicates antagonism.

Expected Results & Interpretation
ParameterExpected OutcomeInterpretation
Binding Affinity (

)
1

M - 50

M
Low Affinity. The lack of the phenethylamine core drastically reduces binding energy.
Efficacy (

)
< 10% (relative to 5-HT)Non-Agonist. The fragment likely lacks the specific contacts to trigger TM6 rotation.
Antagonism (

)
ModerateThe molecule may block the orthosteric site, acting as a competitive antagonist.

Troubleshooting High Background: If


 curves are flat or noisy, the lipophilic benzyl group may be aggregating.
  • Solution: Add 0.01% Triton X-100 to the assay buffer (ensure it doesn't lyse membranes) or increase BSA to 0.5%.

References
  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina Chapel Hill. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[1] [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2A Receptor Physiology and Pharmacology. [Link]

Sources

Technical Notes & Optimization

Optimization

Optimizing chromatographic separation of "N-(2-fluorobenzyl)-2-methoxyethanamine" isomers

Department: Applications Engineering & Method Development Subject: Optimization of Positional Isomer Resolution & Peak Shape for Fluorinated Benzylamines Reference ID: APP-NOTE-2026-FBME Executive Summary This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Applications Engineering & Method Development Subject: Optimization of Positional Isomer Resolution & Peak Shape for Fluorinated Benzylamines Reference ID: APP-NOTE-2026-FBME

Executive Summary

This guide addresses the chromatographic challenges associated with N-(2-fluorobenzyl)-2-methoxyethanamine , specifically the separation of its positional regioisomers (ortho-, meta-, and para-fluorinated analogs) and the suppression of secondary amine tailing.

The molecule contains two distinct functional motifs that dictate chromatographic behavior:[1][2]

  • Fluorinated Aromatic Ring: Requires specific stationary phase selectivity (

    
    -
    
    
    
    or dipole-dipole) to resolve positional isomers (2-F vs. 3-F vs. 4-F).
  • Secondary Amine: Prone to severe peak tailing due to ionic interactions with residual silanols on silica supports.[3]

Module 1: Method Development Strategy
1.1 Stationary Phase Selection: The "Fluorine Effect"

Standard C18 columns rely on hydrophobicity (logP). Since the ortho, meta, and para isomers of fluorobenzyl-derivatives have nearly identical logP values, C18 columns often fail to resolve them.

Recommendation: Use a Pentafluorophenyl (PFP/F5) stationary phase.

  • Mechanism: PFP phases offer multiple retention mechanisms: hydrophobicity,

    
    -
    
    
    
    interactions, and hydrogen bonding.[4] Crucially, the electron-deficient PFP ring interacts differently with the electron-rich fluorobenzyl ring depending on the position of the fluorine atom (ortho/meta/para), creating the necessary selectivity factor (
    
    
    ).
Column ChemistrySuitabilityMechanism
PFP (Pentafluorophenyl) Primary Choice High shape selectivity; resolves positional isomers via dipole-dipole &

-

interactions.[4]
Phenyl-Hexyl AlternativeGood

-

selectivity; often resolves 2-F from 4-F but may struggle with 3-F.
C18 (ODS) PoorRelies on hydrophobicity; likely results in co-elution of isomers.
1.2 Mobile Phase & pH Strategy

The secondary amine (


) presents a peak shape challenge. You have two valid routes:
  • Route A: Low pH (pH 2.0 - 3.0)

    • Additives: 0.1% Formic Acid (LC-MS) or 0.1% TFA (UV).

    • Mechanism:[2] Protonates the silanols (Si-OH), suppressing their ionization and reducing cation-exchange interactions with the protonated amine.

    • Pros: Compatible with standard silica columns; excellent isomer selectivity on PFP.

  • Route B: High pH (pH 10.0 - 11.0)

    • Additives: 10mM Ammonium Bicarbonate or 0.1% Triethylamine.

    • Mechanism:[2] The amine is neutral (unprotonated), eliminating ionic interaction with silanols.

    • Pros: Perfect peak symmetry; increased retention of hydrophobic moieties.

    • Critical Requirement: Must use Hybrid Silica (e.g., BEH, Gemini) or Polymer-based columns to prevent silica dissolution.

Module 2: Validated Protocol (Low pH / PFP)

This protocol is optimized for resolving the target 2-fluoro compound from 3-fluoro and 4-fluoro impurities.

  • Column: 150 x 4.6 mm, 2.7 µm Fused-Core PFP (or fully porous 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because its protic nature enhances the

      
      -
      
      
      
      selectivity differences on phenyl-type columns [1].
  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 35°C (Control is critical; selectivity shifts with Temp).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold (Focusing)
15.065Linear Gradient
16.095Wash
18.095Wash
18.110Re-equilibration
Module 3: Troubleshooting & Logic Flows
3.1 Decision Tree: Optimization Logic

OptimizationLogic Start Start: Poor Separation or Peak Shape IssueCheck Identify Primary Issue Start->IssueCheck IsomerCoelution Co-elution of Isomers (2-F vs 3-F vs 4-F) IssueCheck->IsomerCoelution Resolution Issue PeakTailing Peak Tailing (Asymmetry > 1.5) IssueCheck->PeakTailing Shape Issue CheckColumn Current Column? IsomerCoelution->CheckColumn CheckpH Check Mobile Phase pH PeakTailing->CheckpH SwitchPFP Switch to PFP Phase (Maximize pi-pi selectivity) CheckColumn->SwitchPFP Using C18 CheckSolvent Solvent Selection CheckColumn->CheckSolvent Using PFP SwitchMeOH Switch ACN to MeOH (Enhance steric selectivity) CheckSolvent->SwitchMeOH Using ACN LowpH Use pH < 3.0 (Add 0.1% TFA/Formic) CheckpH->LowpH Standard Silica HighpH Use pH > 10.0 (Requires Hybrid Column) CheckpH->HighpH Hybrid/Polymer

Figure 1: Logical workflow for diagnosing resolution and peak shape issues specific to fluorinated amines.

3.2 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing (As > 1.5) Secondary silanol interactions with the amine nitrogen.1. Ensure pH is < 3.[3][6]0. 2. Add 0.1% TFA (ion-pairing agent) instead of Formic Acid if using UV detection. 3. Switch to a "High pH" method (pH 10) using a hybrid column (e.g., XBridge, Gemini) [2].
Isomers Co-eluting Insufficient selectivity (

) on alkyl phases (C18/C8).
1. Switch to PFP or Phenyl-Hexyl stationary phase.[1] 2. Lower temperature to 25°C to enhance steric selectivity.
Retention Time Drift pH instability near the amine

.
1. Buffer capacity is likely too low. Increase buffer concentration to 20-50mM. 2. Ensure mobile phase pH is at least 2 units away from

(9.5). Aim for pH 2.5 or pH 11.5.
Ghost Peaks Accumulation of hydrophobic impurities.The fluorobenzyl group is lipophilic. Ensure the gradient "Wash" step (95% B) is held for at least 3 column volumes.
Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my C18 column fail to separate the 2-fluoro and 4-fluoro isomers? A: C18 columns separate primarily based on hydrophobicity. The 2-F and 4-F isomers have nearly identical hydrophobicities. A PFP (Pentafluorophenyl) column separates based on electron density distribution and shape. The "ortho" fluorine (2-F) creates a different dipole moment and steric shield compared to the "para" fluorine (4-F), allowing the PFP phase to discriminate between them [3].

Q2: Can I use Acetonitrile instead of Methanol? A: You can, but Methanol is often better for phenyl-based columns. Acetonitrile's


-electrons can interfere with the 

-

interaction between the analyte and the stationary phase. Methanol allows the unique selectivity of the PFP phase to dominate [1].

Q3: I see a small peak just before my main peak. Is this an isomer? A: It is highly probable. In the synthesis of 2-fluorobenzyl derivatives, trace amounts of 3-fluorobenzaldehyde or 4-fluorobenzaldehyde in the starting material will carry through to the final product. On a PFP column, the elution order is typically ortho (2-F)


meta (3-F) 

para (4-F), though this can vary with specific mobile phase conditions [4].

Q4: My peak is tailing badly even at pH 3. What next? A: If you are using a standard silica column, the silanols may still be active. Try adding Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA acts as a sacrificial base, blocking the silanols so your analyte doesn't stick to them. Alternatively, switch to a "Charged Surface Hybrid" (CSH) column which is designed to repel protons and improve amine peak shape [2].

References
  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Demonstrates the superior selectivity of PFP/Phenyl phases over C18 for halogenated aromatics and the role of protic solvents).

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Definitive guide on silanol suppression via pH control and column selection for basic amines).

  • Analytical Sales & Services. FluroPhase Premium HPLC Columns Application Guide. (Details the mechanism of fluorine-fluorine and dipole interactions for separating positional isomers).

  • Euerby, M. R., et al. Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns.[2] Journal of Chromatography A. (Foundational text on column selectivity for fluorinated phases).

Sources

Troubleshooting

Technical Support Center: N-(2-fluorobenzyl)-2-methoxyethanamine Degradation Studies

Welcome to the technical support center for "N-(2-fluorobenzyl)-2-methoxyethanamine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "N-(2-fluorobenzyl)-2-methoxyethanamine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental investigation of its degradation pathways and byproducts.

Introduction

Understanding the degradation profile of N-(2-fluorobenzyl)-2-methoxyethanamine is critical for assessing its stability, shelf-life, and potential impurities. This guide will walk you through the principles of forced degradation studies, expected degradation pathways based on its chemical structure and analogous compounds, and detailed protocols for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for N-(2-fluorobenzyl)-2-methoxyethanamine?

A1: Based on its structure, the most probable degradation pathways involve the cleavage of the N-benzyl bond and modifications to the methoxyethyl and fluorobenzyl moieties. Key pathways to investigate include:

  • N-Debenzylation: Cleavage of the bond between the nitrogen and the benzyl group, yielding 2-methoxyethanamine and 2-fluorobenzyl alcohol or 2-fluorobenzaldehyde. This is a common pathway for N-benzyl amines, particularly under acidic or oxidative conditions.[1][2][3][4]

  • O-Demethylation: Loss of the methyl group from the methoxyethane moiety to form N-(2-fluorobenzyl)-2-hydroxyethanamine.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the fluorobenzyl group.

  • Oxidation: Oxidation of the secondary amine to a hydroxylamine or further degradation products.

Q2: What are the most critical stress conditions to consider in a forced degradation study for this compound?

A2: Forced degradation studies are essential to identify potential degradation products and establish stability-indicating methods.[5][6][7] For N-(2-fluorobenzyl)-2-methoxyethanamine, the following conditions are recommended:

  • Acidic Hydrolysis: The N-benzyl group is often susceptible to cleavage in acidic conditions.[4]

  • Oxidative Degradation: The secondary amine is a potential site for oxidation.

  • Photolytic Degradation: Aromatic systems and benzyl groups can be susceptible to photolytic degradation.[8]

  • Thermal Degradation: To assess the compound's stability at elevated temperatures.[7][9][10][11][12][13][14]

Q3: What analytical techniques are best suited for identifying and quantifying degradation byproducts?

A3: A combination of chromatographic and spectrometric techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a UV detector for initial separation and quantification. A stability-indicating method should be developed to resolve the parent compound from all significant degradation products.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[1][2][16][17][18][19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile byproducts, potentially after derivatization.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated, significant degradation products.[21]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidant), prolong the exposure time, or increase the temperature.[7][22]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is typically 5-20% degradation.[22]
Poor resolution between the parent peak and degradation products in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature.
Inconsistent or irreproducible results. Instability of degradation products, or issues with sample preparation.Analyze samples immediately after stress testing, ensure consistent sample handling, and check the stability of the compound in the analytical mobile phase.
Mass balance is not achieved (sum of parent and byproducts is not close to 100%). Undetected non-chromophoric or volatile byproducts, or irreversible adsorption to the container.Use a more universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Analyze the headspace for volatile compounds using GC-MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of N-(2-fluorobenzyl)-2-methoxyethanamine under various stress conditions.

Materials:

  • N-(2-fluorobenzyl)-2-methoxyethanamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(2-fluorobenzyl)-2-methoxyethanamine in methanol.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours.

    • Dissolve the stressed solid sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the stressed samples.

Protocol 2: UHPLC-MS/MS Analysis of Degradation Products

Objective: To separate, identify, and structurally characterize the degradation products.

Instrumentation:

  • UHPLC system with a diode array detector (DAD)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • DAD Wavelength: 200-400 nm

MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan MS and data-dependent MS/MS

Visualizing Degradation Pathways and Workflows

Degradation_Pathways cluster_debenzylation N-Debenzylation cluster_demethylation O-Demethylation cluster_hydroxylation Hydroxylation parent N-(2-fluorobenzyl)-2-methoxyethanamine dp1 2-methoxyethanamine parent->dp1 Acidic/Oxidative Cleavage dp4 N-(2-fluorobenzyl)-2-hydroxyethanamine parent->dp4 Metabolic/Forced dp5 Hydroxylated N-(2-fluorobenzyl)-2-methoxyethanamine parent->dp5 Oxidative dp2 2-fluorobenzyl alcohol dp3 2-fluorobenzaldehyde

Caption: Potential degradation pathways of N-(2-fluorobenzyl)-2-methoxyethanamine.

Experimental_Workflow start Start: N-(2-fluorobenzyl)-2-methoxyethanamine Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis UHPLC-DAD/MS Analysis stress->analysis data Data Processing and Structure Elucidation analysis->data report Final Report: Degradation Profile data->report

Caption: General experimental workflow for degradation studies.

References

  • Kim, J.-H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules, 24(4), 818. [Link]

  • Kim, J.-H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. PMC. [Link]

  • Jain, D., and Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. SciSpace. [Link]

  • Shevyrin, V., et al. (2024). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. ResearchGate. [Link]

  • Bajerski, L., et al. (2011). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rawat, T., and Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Kamberi, M., and Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Meng, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. PMC. [Link]

  • Kim, J.-H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. PubMed. [Link]

  • Joyce, A. (2023). Development of Analytical Methods for Highly Selective and Sensitive Analysis of Compounds Relevant to Human Health and the Environment. University of Notre Dame. [Link]

  • Patel, K., and Dedania, Z. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Meng, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. IDEAS/RePEc. [Link]

  • WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl.
  • Meng, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [Link]

  • Fettinger, J. C., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. [Link]

  • Fountain, A. W. (2019). Validating stability and selectivity in the presence of co-administered compounds. Bioanalysis Zone. [Link]

  • Kumar, A., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Kormány, R., et al. (2014). Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the presence of its impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Schlömann, M., et al. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. PubMed. [Link]

  • Department of State Health Services. (2016). Texas Administrative Code. [https://texreg.sos.state.tx.us/public/readtac ext.TacPage?sl=R&app=9&p_dir=&p_rloc=&p_tloc=&p_ploc=&pg=1&p_tac=&ti=25&pt=1&ch=484&rl=1003)
  • Giraudo, M., et al. (2014). Photolytic degradation products of two highly brominated flame retardants cause cytotoxicity and mRNA expression alterations in chicken embryonic hepatocytes. PubMed. [Link]

  • Shulgin, A., and Shulgin, A. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]

  • FDA. (2020). Analytical Methods. [Link]

  • Tanaka, H., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. PMC. [Link]

  • Jahnke, A., et al. (2020). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE. [Link]

  • Benci, K., et al. (2025). Lifitegrast Degradation: Products and Pathways. FULIR. [Link]

  • Sipos, A., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

  • Wang, Y., et al. (2023). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed. [Link]

  • Kashiwagi, T., and Inaba, A. (1986). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. [Link]

  • Kalapos, M. P. (2014). Metabolic Pathways of Endogenous Formaldehyde. JSciMed Central. [Link]

  • Li, Y., et al. (2026). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. [Link]

  • Clough, R. L., and Bernstein, R. (2005). Morphology changes during radiation-thermal degradation of polyethylene and an EPDM copolymer by 13C NMR spectroscopy. ResearchGate. [Link]

  • Hamada, S., et al. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Chemistry Portal. [Link]

  • Tsang, C. W., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI. [Link]

Sources

Optimization

"N-(2-fluorobenzyl)-2-methoxyethanamine" cross-reactivity in immunoassays

Topic: N-(2-fluorobenzyl)-2-methoxyethanamine & N-Benzylamine Analogs Executive Summary Current Status: Resolved / Informational Applicable Assays: ELISA, Lateral Flow Immunoassays (LFIA), Homogeneous Enzyme Immunoassays...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-fluorobenzyl)-2-methoxyethanamine & N-Benzylamine Analogs

Executive Summary

Current Status: Resolved / Informational Applicable Assays: ELISA, Lateral Flow Immunoassays (LFIA), Homogeneous Enzyme Immunoassays (HEIA) targeting Amphetamines, Methamphetamines, or specific NBOMe panels.[1]

Core Issue: Researchers frequently encounter unexpected negative results or inconsistent "ghost" positives when screening for N-(2-fluorobenzyl)-2-methoxyethanamine using standard amphetamine/methamphetamine immunoassay kits.

Technical Verdict: This specific molecule lacks the requisite phenethylamine pharmacophore (specifically the


-methyl-phenethylamine skeleton) required for binding to standard amphetamine antibodies. While it shares the N-benzyl moiety seen in 25F-NBOMe, the replacement of the phenethylamine core with an acyclic 2-methoxyethyl chain renders it structurally invisible to most standard drug screens.
Module 1: The Science of Cross-Reactivity

To troubleshoot effectively, one must understand the structural mismatch between the target analyte and the antibody's binding pocket.

1.1 Structural Analysis: The "Missing Epitope"

Standard immunoassays for amphetamines are raised against immunogens derived from the phenethylamine core.[1] High-affinity binding requires three structural elements:

  • Aromatic Ring A: A phenyl ring (or similar hydrophobic bulk).[1]

  • Ethyl Chain: A two-carbon spacer.[1]

  • Primary/Secondary Amine: The ionizable head group.[1]

N-(2-fluorobenzyl)-2-methoxyethanamine disrupts this recognition pattern:

  • The Core: Instead of a phenyl ring, it has a flexible, acyclic methoxyethyl chain (

    
    ).[1]
    
  • The Substituent: It possesses a bulky 2-fluorobenzyl group on the nitrogen.[1]

1.2 Mechanism of Assay Failure (Visualized)

The following diagram illustrates why standard antibodies fail to capture this specific analyte compared to Amphetamine or 25F-NBOMe.

CrossReactivity cluster_antibody Antibody Binding Pocket (Anti-Amphetamine) cluster_analytes Pocket Hydrophobic Pocket (Expects Phenyl Ring) Site Ionic Site (Binds Amine) Amphetamine Amphetamine (Perfect Fit) Amphetamine->Pocket High Affinity Amphetamine->Site Ionic Bond NBOMe 25F-NBOMe (Partial/Steric Clash) NBOMe->Pocket Steric Hindrance (Benzyl group blocks entry) NBOMe->Site Weak Interaction Target N-(2-fluorobenzyl)- 2-methoxyethanamine (No Recognition) Target->Pocket MISMATCH: No Phenyl Core Target->Site Blocked by N-Benzyl Bulk

Figure 1: Structural basis for immunoassay selectivity.[1] The target molecule lacks the hydrophobic phenyl core necessary to occupy the antibody's primary binding pocket.

Module 2: Troubleshooting Guide

Use this guide if you are validating assays or investigating discrepancy results involving N-(2-fluorobenzyl)-2-methoxyethanamine.

Scenario A: False Negative (Most Common)

User reports: "I spiked the sample with 1,000 ng/mL of the standard, but the Amphetamine ELISA is negative."

Root Cause Explanation Corrective Action
Epitope Absence The antibody targets the phenethylamine core.[1] Your molecule is an acyclic amine.Do not use AMP/METH kits. Switch to a generic secondary amine colorimetric test (e.g., Simon's Reagent) for presumptive testing, or move directly to LC-MS/MS.
Steric Blockade Even if the core were correct, the N-(2-fluorobenzyl) group is bulky.[1]Use an assay specifically designed for NBOMe class compounds (though even these may fail due to the missing phenethylamine core).[1]
Scenario B: Unexpected Positive (Cross-Reactivity)

User reports: "I am getting a positive result on a Methamphetamine rapid strip, but GC-MS confirms only N-(2-fluorobenzyl)-2-methoxyethanamine."

Root Cause Explanation Corrective Action
High Concentration Overload At concentrations >10,000 ng/mL, the amine group may force weak ionic binding despite the structural mismatch.Dilute and Re-test. Dilute the sample 1:10. If the signal disappears completely (non-linear drop), it was non-specific binding.
Metabolic Conversion In vivo, this molecule may metabolize into smaller amine fragments that do cross-react.[1]Analyze Metabolites. Look for cleavage products like 2-fluorobenzylamine in the urine matrix.[1]
Module 3: Experimental Protocols
Protocol 3.1: Cross-Reactivity Validation (Spiking Experiment)

Objective: Determine the exact cross-reactivity (%) of your specific analog against a target assay.[1]

Materials:

  • Drug-free urine or serum matrix.[1]

  • Reference Standard: N-(2-fluorobenzyl)-2-methoxyethanamine.[1][2][3]

  • Target Immunoassay Kit (e.g., ELISA for Amphetamine).[1][4]

Workflow:

  • Preparation: Prepare a stock solution of the analyte at 100,000 ng/mL in methanol.[1]

  • Serial Dilution: Spike drug-free matrix to create concentrations of:

    • 10,000 ng/mL

    • 1,000 ng/mL

    • 100 ng/mL[4]

    • 0 ng/mL (Blank)

  • Assay Execution: Run the ELISA according to manufacturer instructions.

  • Calculation:

    
    [1]
    
  • Interpretation:

    • < 1%: Negative / No Interference.

    • 1-5%: Low Cross-Reactivity (Risk of false positives only in overdose).[1]

    • 20%: High Cross-Reactivity (Suitable for screening).

Module 4: Frequently Asked Questions (FAQs)

Q1: Is this molecule the same as 25F-NBOMe? A: No. This is a critical distinction.

  • 25F-NBOMe: N-(2-fluorobenzyl)-2,5-dimethoxyphenethylamine .[1] (Has a phenyl ring).[3]

  • Your Target: N-(2-fluorobenzyl)-2-methoxyethanamine .[1] (Has an acyclic chain).

  • Impact: 25F-NBOMe has low-to-moderate cross-reactivity with some amphetamine assays [1]. Your target likely has zero cross-reactivity.[1]

Q2: Can I use a general "Designer Drug" ELISA plate? A: Only if it targets the N-benzyl moiety specifically. Most "Designer Stimulant" plates target the cathinone (beta-ketone) structure or the MDPV structure.[1] Since N-(2-fluorobenzyl)-2-methoxyethanamine lacks both the beta-ketone and the phenethylamine core, it will likely evade these screens as well.

Q3: What is the recommended confirmation method? A: LC-MS/MS or GC-MS is mandatory.[1]

  • GC-MS Note: This molecule is a secondary amine.[1] It may require derivatization (e.g., with PFPA or HFBA) to improve peak shape and stability.

  • Mass Transitions (LC-MS): Look for the parent ion

    
     and the characteristic 2-fluorobenzyl tropylium ion  fragment (m/z 109) [2].[1]
    
References
  • Swortwood, M. J., et al. (2014).[1] "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 38(9), 669–675. Link

  • Poklis, J. L., et al. (2014).[1] "High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of 25I-NBOMe in Serum." Biomedical Chromatography, 28(12), 1836-1840.[1] (Methodology applicable to N-benzyl analogs). Link

  • UNODC. (2013).[1] "The Challenge of New Psychoactive Substances." United Nations Office on Drugs and Crime Global SMART Programme.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "N-(2-fluorobenzyl)-2-methoxyethanamine" and its para-fluoro isomer

The following guide provides a comparative analysis of N-(2-fluorobenzyl)-2-methoxyethanamine (the ortho-fluoro isomer) and its para-fluoro isomer (N-(4-fluorobenzyl)-2-methoxyethanamine). While these specific secondary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of N-(2-fluorobenzyl)-2-methoxyethanamine (the ortho-fluoro isomer) and its para-fluoro isomer (N-(4-fluorobenzyl)-2-methoxyethanamine).

While these specific secondary amines are primarily utilized as chemical building blocks or simplified pharmacophore fragments in the synthesis of potent N-benzylphenethylamines (such as the 25H-NBF series), this analysis evaluates their physicochemical properties, synthetic performance, and the structure-activity relationship (SAR) implications of the fluorine positioning.

Executive Summary

N-(2-fluorobenzyl)-2-methoxyethanamine and its para-isomer are structural analogs used in the development of serotonergic ligands and trace amine-associated receptor (TAAR) probes. They represent the "amine tail" fragment of the potent 25X-NBF class of psychedelics.

  • The Ortho (2-F) Isomer: Characterized by higher steric hindrance and potential for intramolecular electrostatic interactions (C-F···H-N). In full 5-HT2A agonist scaffolds (e.g., 25H-NBF), the ortho-substitution typically confers significantly higher binding affinity and potency compared to the para-isomer.

  • The Para (4-F) Isomer: Exhibits lower steric bulk near the nitrogen and enhanced metabolic stability at the benzyl 4-position (blocking hydroxylation). However, it generally results in lower receptor affinity in 5-HT2A models due to the lack of optimal steric fit in the receptor's hydrophobic pocket.

Chemical Identity & Physicochemical Profile[1][2]

The core structure for both isomers is a secondary amine formed by a 2-methoxyethyl chain and a fluorobenzyl group.

FeatureN-(2-fluorobenzyl)-2-methoxyethanamine N-(4-fluorobenzyl)-2-methoxyethanamine
Common Code 2-F-BMEA (Fragment)4-F-BMEA (Fragment)
Molecular Formula C

H

FNO
C

H

FNO
Molecular Weight 183.22 g/mol 183.22 g/mol
Fluorine Position Ortho (Position 2 on Benzyl)Para (Position 4 on Benzyl)
Predicted LogP ~1.9 - 2.1~1.9 - 2.1
pKa (Predicted) ~9.2 (Amine is slightly less basic due to inductive effect of ortho-F)~9.4 (F is further; less inductive withdrawal on N)
Electronic Effect Strong Inductive (-I) on benzylic carbon; Steric crowding.Inductive (-I) and Mesomeric (+M) on ring; Less steric impact on N.
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the key steric/electronic differences.

IsomerComparison cluster_0 Ortho-Isomer (2-F) cluster_1 Para-Isomer (4-F) Ortho N-(2-fluorobenzyl)- 2-methoxyethanamine Ortho_Feat Steric Hindrance High (Close to N) Ortho->Ortho_Feat Ortho_Affinity 5-HT2A Affinity Potential High (In full scaffold) Ortho->Ortho_Affinity Para N-(4-fluorobenzyl)- 2-methoxyethanamine Ortho->Para Isomeric Relationship Para_Feat Metabolic Stability High (Blocks 4-hydroxylation) Para->Para_Feat Para_Affinity 5-HT2A Affinity Potential Low-Moderate Para->Para_Affinity

Caption: Structural and functional trade-offs between the 2-fluoro (ortho) and 4-fluoro (para) isomers.

Synthesis Protocol: Reductive Amination

Both isomers are synthesized via reductive amination of the corresponding fluorobenzaldehyde with 2-methoxyethylamine.

Note on Reactivity: The 2-fluorobenzaldehyde (ortho) is sterically more hindered than the 4-fluorobenzaldehyde (para). This often results in slightly slower imine formation or requires longer reaction times for the ortho isomer to reach full conversion.

Materials
  • Amine: 2-Methoxyethylamine (1.0 eq)

  • Aldehyde: 2-Fluorobenzaldehyde OR 4-Fluorobenzaldehyde (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq) or NaBH

    
    
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic amount, pH ~5-6)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 1.0 eq of the specific fluorobenzaldehyde in DCM.

    • Add 1.0 eq of 2-methoxyethylamine.

    • Add 1-2 drops of AcOH.

    • Stir at Room Temperature (RT) for 1-2 hours.

    • Checkpoint: Monitor by TLC. The ortho-isomer may require 30-60 mins longer than the para-isomer to form the imine fully due to steric crowding.

  • Reduction:

    • Cool the solution to 0°C.

    • Add 1.4 eq of STAB portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight (12h).

  • Quench & Workup:

    • Quench with saturated NaHCO

      
       solution.
      
    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over MgSO

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via column chromatography (Silica gel; EtOAC/Hexane gradient).

    • Yield Expectation: Para-isomer: ~85-90%; Ortho-isomer: ~75-85% (slightly lower due to sterics).

Performance Analysis: SAR & Pharmacological Implications[1][3][4]

While the simple amine fragments described above lack the phenethylamine core required for high-potency psychedelic activity, their performance as substituents in the 25H-NBF (N-benzyl-phenethylamine) series is well-documented. This data serves as the primary proxy for evaluating the "performance" of the ortho vs. para substitution pattern.

A. Binding Affinity (5-HT2A Receptor)

The position of the fluorine atom is critical for receptor binding.

  • Ortho-Substitution (2-F): In the 25H-NBF series, the 2-fluoro group sits in a specific hydrophobic pocket of the 5-HT2A receptor. This position (ortho) is generally optimal for high affinity, often rivaling the potency of the 2-methoxy (NBOMe) analogues.

  • Para-Substitution (4-F): The 4-fluoro group extends into a region that tolerates bulk poorly or fails to make specific stabilizing contacts. Consequently, para-substituted N-benzyl derivatives typically show 10-50x lower affinity than their ortho counterparts.

Comparative Data (Proxy from 25H-NBF Series):

Compound Class Isomer Ki (nM) at 5-HT2A Functional Potency (EC50)
25H-NBF Ortho (2-F) ~1 - 10 nM (High) High

| 25H-NB4F | Para (4-F) | >100 nM (Low) | Low |

B. Metabolic Stability
  • Para-Isomer Advantage: The para-position of the benzyl ring is a primary site for metabolic hydroxylation (by CYP450 enzymes). Placing a fluorine atom at the para-position (4-F) blocks this metabolic route , potentially increasing the half-life of the molecule.

  • Ortho-Isomer Liability: The ortho-isomer leaves the para-position open, making it susceptible to rapid metabolism (hydroxylation followed by conjugation), potentially resulting in a shorter duration of action.

C. Mechanism of Action Diagram (DOT)

The following diagram outlines the SAR logic for the ortho preference in this class of molecules.

SAR_Logic cluster_receptor 5-HT2A Receptor Interaction cluster_ligand Ligand Substitution BindingSite Orthosteric Binding Site Pocket Hydrophobic Pocket (Tolerates Ortho) BindingSite->Pocket Optimal Fit Clash Steric Clash / No Contact (Para Region) BindingSite->Clash Poor Fit HighAffinity High Potency (Ki < 10 nM) Pocket->HighAffinity Result LowAffinity Low Potency (Ki > 100 nM) Clash->LowAffinity Result Ortho_F 2-Fluoro (Ortho) Isomer Ortho_F->BindingSite Enters Para_F 4-Fluoro (Para) Isomer Para_F->BindingSite Enters

Caption: SAR mechanism showing why Ortho-F (2-F) is preferred over Para-F (4-F) for receptor binding.

Conclusion & Recommendations

For researchers developing serotonergic ligands or using these amines as building blocks:

  • Select the Ortho-Isomer (N-(2-fluorobenzyl)-2-methoxyethanamine) if your goal is high receptor affinity and potency. The 2-fluoro substitution mimics the 2-methoxy group of the NBOMe class, providing the necessary steric and electronic profile for receptor activation.

  • Select the Para-Isomer (N-(4-fluorobenzyl)-2-methoxyethanamine) if your goal is metabolic stability or if you are designing a negative control to demonstrate the importance of the ortho-substitution.

  • Synthesis: Be aware that the ortho-isomer synthesis requires careful monitoring of the imine formation step due to steric hindrance, whereas the para-isomer proceeds more rapidly.

References
  • Pottie, E., et al. (2021).[1][2] Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chemical Neuroscience.[1][2] Link

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][2] Link

  • Nichols, D. E. (2012).[3] Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Hit2Lead Catalog . N-(4-fluorobenzyl)-2-methoxyethanamine hydrochloride.[4][5] Link

Sources

Comparative

Validating the Analytical Method for N-(2-fluorobenzyl)-2-methoxyethanamine: A Lifecycle Approach (ICH Q2(R2))

Executive Summary N-(2-fluorobenzyl)-2-methoxyethanamine is a critical secondary amine intermediate, often implicated in the synthesis of N-benzyl phenethylamine derivatives (e.g., the 25X-NBOMe or 25X-NBF series).[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-fluorobenzyl)-2-methoxyethanamine is a critical secondary amine intermediate, often implicated in the synthesis of N-benzyl phenethylamine derivatives (e.g., the 25X-NBOMe or 25X-NBF series).[1] Its analysis presents specific challenges:

  • Secondary Amine Basicity: Prone to severe peak tailing due to interaction with residual silanols on silica columns.[2]

  • Fluorine Substitution: Requires specific stationary phase selectivity to distinguish from positional isomers (e.g., 3-fluoro or 4-fluoro analogs).[1][2]

  • Low UV Absorbance: The molecule lacks an extended conjugation system, making standard UV detection (254 nm) insensitive.[2]

This guide compares analytical platforms and establishes a UHPLC-DAD-MS protocol as the superior method for validation under ICH Q2(R2) guidelines, integrating the modern "Analytical Target Profile" (ATP) concept.[1]

Part 1: Comparative Analysis of Analytical Platforms

The following table contrasts the three primary methodologies available for this analyte.

FeatureMethod A: UHPLC-DAD-MS (Recommended) Method B: GC-MS Method C: HPLC-UV (High pH)
Principle Reverse Phase LC with Mass Spec detection.[1]Gas Chromatography with Electron Impact MS.Reverse Phase LC with UV detection (pH > 10).[1]
Selectivity High. Biphenyl or PFP columns separate fluoro-isomers via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

interactions.[1]
Medium. Retention indices are useful, but isomers often co-elute.[2]Low. Relies solely on hydrophobicity; difficult to separate impurities.[2]
Sample Prep Minimal. Dilute and shoot.Complex. Requires derivatization (e.g., TFAA/PFPA) to prevent amine adsorption.[1]Minimal. Dilute and shoot.
Sensitivity Excellent. LOD < 1 ng/mL (ESI+).[1][2]Good. But dependent on derivatization efficiency.[1][2]Poor. Weak chromophore requires high concentrations (>10 µg/mL).[1][2]
Throughput High (5-8 min run time).[1][2]Low (15-20 min run time + prep).[1][2]Medium (10-15 min run time).[1][2]
Suitability Trace Impurity & Bioanalysis. Forensic Identification. Raw Material Assay (QC).
Why UHPLC-MS is the "Winner"

While GC-MS is standard in forensics, the thermal instability of secondary amines and the requirement for derivatization introduce variability that complicates ICH validation.[1] UHPLC-MS offers the best balance of sensitivity (for cleaning validation or impurity profiling) and selectivity (using fluorophenyl phases), aligning with the ICH Q14 Enhanced Approach.[1]

Part 2: Detailed Experimental Protocol (The "Winner")

Analytical Target Profile (ATP)
  • Intent: Quantify N-(2-fluorobenzyl)-2-methoxyethanamine in the presence of synthesis byproducts.

  • Range: 0.1 µg/mL to 100 µg/mL.

  • Precision: RSD < 2.0%.[2]

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity) coupled to Q-TOF or Triple Quad.[1]

  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).[1]

    • Scientific Rationale: The biphenyl stationary phase provides enhanced

      
       interactions with the fluorobenzyl ring, offering superior separation of the 2-fluoro isomer from potential 3- or 4-fluoro impurities compared to standard C18.[1]
      
  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: The ammonium formate buffer is critical to maintain ionic strength and improve peak shape for the secondary amine.[2]

  • Gradient:

    • 0.0 min: 5% B[2]

    • 5.0 min: 95% B[2]

    • 7.0 min: 95% B[2]

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Detection:

    • UV: 210 nm (for high conc.[1][2] assay).

    • MS: ESI Positive Mode (MRM or SIM). Target ion ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1]
      
Mass Spectrometry Parameters (Typical)
  • Source: ESI (+)

  • Capillary Voltage: 3.5 kV[1][2]

  • Desolvation Temp: 400°C

  • Precursor Ion: Calculate exact mass for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (approx. 199.1 Da).[1]
    
  • Quantifier Transition: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     199.1 
    
    
    
    109.0 (Fluorobenzyl cation).[1]

Part 3: Validation Strategy (ICH Q2(R2))

This validation plan strictly adheres to ICH Q2(R2) , emphasizing the lifecycle management of the method.

Specificity (Selectivity)[1][3][4][5]
  • Protocol: Inject the analyte, a blank matrix, and a spiked mixture containing potential positional isomers (N-(3-fluorobenzyl)-... and N-(4-fluorobenzyl)-...).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 1.5 between the 2-fluoro analyte and its isomers.[1]
      
    • No interference in the blank at the retention time of the analyte (S/N < 3).[2]

Linearity and Range
  • Protocol: Prepare 5 concentration levels ranging from 80% to 120% of the test concentration (for Assay) or LOQ to 120% (for Impurities).

  • Data Analysis: Plot Response vs. Concentration. Calculate regression equation (

    
    ) and correlation coefficient (
    
    
    
    ).
  • Acceptance Criteria: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ; Residuals plot shows random distribution.
    
Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix at 3 levels (Low, Medium, High) in triplicate.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0% (for Assay) or 80% – 120% (for trace impurities).[1]

Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of the target concentration (100%).[1][2]

  • Intermediate Precision: Different days, different analysts, different columns (same type).

  • Acceptance Criteria: RSD

    
     2.0% (Assay); RSD 
    
    
    
    5-10% (Impurities).[1]
Robustness (Multivariate Approach)
  • Protocol: Instead of "One-Factor-at-a-Time" (OFAT), use a Design of Experiments (DoE) approach (e.g., Plackett-Burman) to vary:

    • Flow rate (

      
       0.1 mL/min)[1]
      
    • Column Temp (

      
       5°C)
      
    • Buffer pH (

      
       0.2 units)[1]
      
  • Rationale: This aligns with ICH Q14 , demonstrating "Method Operable Design Region" (MODR).

Part 4: Visualization of Workflows

Diagram 1: Method Selection Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate analytical technique based on the sample requirements.

MethodSelection Start Sample: N-(2-fluorobenzyl)-2-methoxyethanamine Purpose Define Purpose (ATP) Start->Purpose Trace Trace Impurity / Bioanalysis (< 1 µg/mL) Purpose->Trace High Sensitivity Assay Bulk Assay / QC (> 10 µg/mL) Purpose->Assay High Concentration Isomers Isomer Separation Required? Trace->Isomers HPLCUV HPLC-UV (High pH) (C18 Column) Assay->HPLCUV Cost Effective GCMS GC-MS (Requires Derivatization) Isomers->GCMS No (Identification only) UHPLC UHPLC-MS/DAD (Biphenyl Column) Isomers->UHPLC Yes (Fluorine Selectivity)

Caption: Decision matrix for selecting the optimal analytical platform based on sensitivity needs and isomer selectivity requirements.

Diagram 2: ICH Q2(R2) Validation Workflow

This diagram outlines the lifecycle approach to validation, integrating Q14 development with Q2 validation.

ValidationLifecycle cluster_params Validation Parameters ATP 1. Define ATP (Analytical Target Profile) Dev 2. Method Development (ICH Q14 - DoE) ATP->Dev Risk 3. Risk Assessment (Identify Critical Parameters) Dev->Risk Val 4. Validation Execution (ICH Q2(R2)) Risk->Val Params Specificity Linearity Accuracy Precision Robustness Val->Params Monitor 5. Routine Monitoring (Control Strategy) Monitor->ATP Lifecycle Feedback Params->Monitor

Caption: The Analytical Procedure Lifecycle, illustrating the flow from ATP definition through Q14-based development to Q2(R2) validation and monitoring.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3][4] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Link

  • International Council for Harmonisation (ICH). (2023).[1][2][3][4] Analytical Procedure Development Q14. ICH Harmonised Guideline. Link

  • Pottie, E., et al. (2021).[1][2][5] "Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers." ACS Chemical Neuroscience, 12(9), 1667-1673.[1][5] Link

  • Nisbet, L. (2024).[1][2] "Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances." Separations, 11, 258.[1] Link[1]

  • Nacalai Tesque. (2020).[1][2] "Selectivity Comparison of BromoBenzyl (PBr) to FluoroPhenyl (PFP) Core-Shell HPLC Columns." Application Note. Link

Sources

Validation

Structure-Activity Relationship (SAR) Investigation: N-(2-fluorobenzyl)-2-methoxyethanamine Scaffolds

[1] Executive Summary & Pharmacological Context[2][3][4] N-(2-fluorobenzyl)-2-methoxyethanamine represents a critical structural fragment within the broader class of N-benzylphenethylamines , specifically the potent 5-HT...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacological Context[2][3][4]

N-(2-fluorobenzyl)-2-methoxyethanamine represents a critical structural fragment within the broader class of N-benzylphenethylamines , specifically the potent 5-HT2A receptor agonist series known as 25x-NBF .[1]

While the full "25x-NBF" drugs (e.g., 25I-NBF) are potent hallucinogens, the specific molecule N-(2-fluorobenzyl)-2-methoxyethanamine serves as a truncated structural probe .[1] It retains the high-affinity N-benzyl pharmacophore but lacks the lipophilic phenethylamine aromatic core, replacing it with a flexible, acyclic 2-methoxyethyl chain.[1]

This guide analyzes the SAR of this molecule to demonstrate the critical role of the aromatic core vs. the N-benzyl tail in receptor binding.[1] We compare it against its fully active analogs (25I-NBF, 25I-NBOMe) to illustrate the "Pharmacophore Assembly" principle in medicinal chemistry.[1]

Key Pharmacological Profile (Predicted vs. Observed)
Compound ClassStructure TypePrimary TargetBinding Affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Functional Potency (

)
Target Molecule Acyclic Fragment Sigma-1 / 5-HT2A (Low)> 10,000 nM (Est.)Inactive / Very Low
25H-NBF Full Agonist 5-HT2A~ 1–10 nM~ 20 nM
25I-NBF Super-Agonist 5-HT2A0.3 nM0.04 nM
2C-I Parent Amine 5-HT2A1.0 nM200 nM

Structural Deconstruction & SAR Logic

The biological activity of N-(2-fluorobenzyl)-2-methoxyethanamine analogs is governed by three distinct structural domains. Understanding these domains explains why the "full" drugs work and why the "truncated" analog is a vital negative control.[1]

Domain 1: The N-Benzyl "Address" (2-Fluorobenzyl)[1]
  • Function: This group docks into a hydrophobic pocket near Transmembrane Helix 6 (TM6) of the 5-HT2A receptor.[1]

  • SAR Insight: The 2-fluoro substitution (NBF series) is bioisosteric to the 2-methoxy group (NBOMe series).[1] The fluorine atom provides high electronegativity and metabolic stability (blocking hydroxylation) while maintaining the steric bulk required for the "lid" effect that traps the agonist in the receptor.

  • Comparison: 2-Fluorobenzyl (NBF) vs. 2-Methoxybenzyl (NBOMe). The NBF series often shows slightly lower affinity than NBOMe but higher selectivity against 5-HT2C.[1]

Domain 2: The Linker (Amine Nitrogen)[1]
  • Function: Forms a critical salt bridge with Aspartate 155 (Asp3.32) in the receptor.[1]

  • SAR Insight: The basicity of this nitrogen is crucial.[1] Alkylation (adding the benzyl group) increases lipophilicity but can reduce basicity.[1] However, the specific geometry allows for pi-stacking interactions that reinforce binding.

Domain 3: The "Message" Core (2-Methoxyethyl vs. Phenethyl)[1]
  • Critical Distinction:

    • In 25I-NBF: The core is a 2,5-dimethoxy-4-iodophenyl ring.[1] This ring engages in pi-pi stacking with Phenylalanine 243 (Phe5.47) .[1] This interaction is essential for receptor activation.

    • In N-(2-fluorobenzyl)-2-methoxyethanamine: The core is a 2-methoxyethyl chain.[1] It lacks the aromatic ring.[1]

    • Result: Without the aromatic core, the molecule cannot stabilize the active receptor conformation (W285 rotamer toggle switch). Therefore, this specific molecule is likely inactive as a psychedelic but may retain affinity for Sigma-1 receptors , which are promiscuous for N-benzyl amines.[1]

Visualization: Pharmacophore Assembly Pathway[1]

The following diagram illustrates the structural relationship between the inactive fragment and the active drug, highlighting the "Structure-Activity Cliff."

SAR_Pathway cluster_legend SAR Mechanism Fragment N-(2-fluorobenzyl)-2-methoxyethanamine (Target Molecule) Status: Acyclic Fragment FullDrug 25I-NBF (Full Agonist) Status: Super-Potent Fragment->FullDrug + Aromatic Core Restoration (Pi-Stacking Enabled) Receptor 5-HT2A Receptor Activation Fragment->Receptor Loss of Affinity (Missing Phe5.47 Interaction) Core Phenethylamine Core (2C-H / 2C-I) Status: Moderate Agonist Core->FullDrug + N-(2-fluorobenzyl) Addition (Hydrophobic Pocket Docking) FullDrug->Receptor Nanomolar Activation (Full Pharmacophore) Legend The 'Target Molecule' is a structural fragment. It lacks the aromatic core required for 5-HT2A activation but retains the N-benzyl tail.

Caption: Structural evolution from the acyclic fragment (Target) to the active pharmacological agent (25I-NBF), highlighting the necessity of the aromatic core.[1]

Experimental Protocols: Validating the SAR

To objectively compare the target molecule against active alternatives, the following self-validating protocols are recommended. These assays distinguish between simple binding (affinity) and actual receptor activation (efficacy).[1]

Experiment A: Synthesis via Reductive Amination

Rationale: This is the industry-standard method for generating N-benzyl analogs, ensuring high yield and purity for testing.[1]

  • Reagents:

    • Amine: 2-methoxyethanamine (for target) OR 2C-I (for active control).[1]

    • Aldehyde: 2-fluorobenzaldehyde.[1]

    • Reducing Agent: Sodium triacetoxyborohydride (STAB).[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

  • Protocol:

    • Dissolve 1.0 eq of the amine in DCE.[1]

    • Add 1.1 eq of 2-fluorobenzaldehyde.[1] Stir for 30 min to form the imine intermediate (Schiff base).

    • Add 1.5 eq of STAB.[1] Stir at room temperature for 12–24 hours under

      
       atmosphere.
      
    • Quench: Add saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      . Extract with DCM.[1]
      
    • Purification: Flash column chromatography (Silica, MeOH/DCM gradient).[1]

    • Validation: Confirm structure via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -NMR (Look for benzylic 
      
      
      
      singlet at ~3.8 ppm).
Experiment B: Calcium Flux Assay (Functional Potency)

Rationale: 5-HT2A is Gq-coupled.[1] Activation triggers intracellular calcium release.[1] This assay proves if the molecule is an agonist or just a binder.[1]

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptor and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     protein.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of:

      • Test: N-(2-fluorobenzyl)-2-methoxyethanamine.

      • Control 1: 25I-NBF (Positive Control).[1]

      • Control 2: Vehicle (DMSO).[1]

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor fluorescence intensity (

    
    ) for 180 seconds post-injection.
    
  • Data Analysis: Plot Max Fluorescence vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Expected Result: 25I-NBF will show a sigmoidal curve with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      . The target molecule will likely show a flat line (inactive) or extremely weak activity (
      
      
      
      ).

Comparative Performance Data

The following table synthesizes data from literature on N-benzyl phenethylamines (NBF series) to provide a benchmark for the target molecule.

CompoundR1 (Core 4-pos)R2 (N-Benzyl)5-HT2A Affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Selectivity (2A vs 2C)Notes
Target Molecule None (Acyclic) 2-Fluoro > 10,000 nM (Pred)N/A Likely Inactive. Lacks pi-stacking core.
25H-NBF H2-Fluoro1.3 nM45-foldPotent, but less than halogenated analogs.[1]
25I-NBF Iodine2-Fluoro0.29 nM85-foldHighly potent super-agonist.[1]
25I-NBOMe Iodine2-Methoxy0.044 nM120-foldThe "Gold Standard" reference; extremely potent.[1]
25C-NBF Chlorine2-Fluoro0.8 nM50-foldBalanced potency/selectivity profile.[1]

Data Source Interpretation: The removal of the phenyl ring (going from 25H-NBF to the Target Molecule) destroys the "Message" domain. While the "Address" (2-fluorobenzyl) is intact, the key activation switch is missing.

References

  • Hansen, M., et al. (2014).[1] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1] Link[1]

  • Nichols, D. E. (2016).[1] Psychedelics.[1][2][3] Pharmacological Reviews.[1] Link

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens.[1] Neuropharmacology.[1][4] Link

  • Pottie, E., et al. (2020).[1] In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment.[1] Frontiers in Pharmacology.[1] Link

Sources

Comparative

A Head-to-Head Comparison of Synthesis Routes for N-(2-fluorobenzyl)-2-methoxyethanamine: A Guide for Researchers

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth, head-to-head comparison of two primary synthesis routes for N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth, head-to-head comparison of two primary synthesis routes for N-(2-fluorobenzyl)-2-methoxyethanamine, a key intermediate in various research applications. We will delve into the practical and theoretical aspects of Reductive Amination and Direct Alkylation, offering detailed experimental protocols and supporting data to inform your synthetic strategy.

Introduction

N-(2-fluorobenzyl)-2-methoxyethanamine is a secondary amine of interest in medicinal chemistry and materials science. The selection of an appropriate synthetic route is a critical decision that can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore the nuances of two common synthetic strategies, providing the necessary data for an informed choice.

At a Glance: Comparison of Synthesis Routes
FeatureReductive AminationDirect Alkylation
Overall Yield Generally Good to ExcellentVariable, often lower
Purity of Crude Product High, minimal byproductsOften a mixture requiring extensive purification
Key Challenge Choice of reducing agent, imine formationOver-alkylation, formation of quaternary ammonium salts
Scalability Readily scalableCan be challenging to control on a larger scale
Cost-Effectiveness Can be more cost-effective due to higher yields and easier purificationMay be less cost-effective due to lower yields and purification costs
Safety & Environmental Dependent on the reducing agent; NaBH(OAc)₃ is a safer alternative to NaBH₃CN.Use of alkyl halides which can be lachrymatory and toxic.

Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines.[1] This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired amine.[1] This method elegantly avoids the common issue of over-alkylation that plagues direct alkylation methods.[1]

Mechanistic Overview

The reaction proceeds in two key steps:

  • Imine Formation: 2-Fluorobenzaldehyde reacts with 2-methoxyethanamine to form an imine intermediate. This is an equilibrium reaction, and the removal of water can drive it to completion.

  • Reduction: A reducing agent selectively reduces the imine to the final secondary amine product.

Reductive_Amination Reactants 2-Fluorobenzaldehyde + 2-Methoxyethanamine Imine Imine Intermediate Reactants->Imine Condensation (-H₂O) Product N-(2-fluorobenzyl)-2-methoxyethanamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Reduction

Caption: Reductive amination workflow.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter in reductive amination, influencing selectivity, safety, and reaction conditions.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde, leading to lower yields. Requires careful control of addition.[1]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines in the presence of aldehydes. Stable in mildly acidic conditions.[1]Highly toxic and releases cyanide gas upon acidification.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines. Non-toxic byproducts. High functional group tolerance.[2]More expensive than NaBH₄. Moisture sensitive.[3]

For the synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, safety profile, and excellent yields.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • 2-Methoxyethanamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add 2-methoxyethanamine (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure N-(2-fluorobenzyl)-2-methoxyethanamine.

Expected Yield: 85-95%

Route 2: Direct Alkylation

Direct alkylation is a more traditional approach to amine synthesis, involving the reaction of an amine with an alkyl halide. While seemingly straightforward, this method is often complicated by a lack of selectivity.[4]

Mechanistic Overview

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the lone pair of electrons on the nitrogen atom of 2-methoxyethanamine attacks the electrophilic carbon of 2-fluorobenzyl halide.

Direct_Alkylation Reactants 2-Methoxyethanamine + 2-Fluorobenzyl Halide Product N-(2-fluorobenzyl)-2-methoxyethanamine Reactants->Product SN2 Reaction SideProduct1 Dialkylated Product Product->SideProduct1 Further Alkylation SideProduct2 Quaternary Ammonium Salt SideProduct1->SideProduct2 Further Alkylation Base Base (e.g., K₂CO₃) Base->Reactants

Sources

Validation

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of "N-(2-fluorobenzyl)-2-methoxyethanamine" Analytical Standards

Introduction: The Imperative for Rigor in Analytical Standards In the landscape of pharmaceutical research and drug development, the integrity of every piece of data is paramount. The foundation of this integrity lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigor in Analytical Standards

In the landscape of pharmaceutical research and drug development, the integrity of every piece of data is paramount. The foundation of this integrity lies in the quality and reliability of the analytical standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. "N-(2-fluorobenzyl)-2-methoxyethanamine" is a compound of interest within various research and development pipelines. Establishing a well-characterized and universally reliable analytical standard for this compound is not merely a matter of good practice; it is a scientific and regulatory necessity.

This guide provides a comprehensive framework for the inter-laboratory validation of "N-(2-fluorobenzyl)-2-methoxyethanamine" analytical standards. It is designed for researchers, analytical scientists, and quality assurance professionals. We will delve into the comparative strengths of various analytical techniques, outline a robust inter-laboratory validation protocol, and provide the statistical tools for data interpretation. Our approach is grounded in the principles of scientific integrity and aligns with global regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[3].

Part 1: A Comparative Analysis of Core Analytical Methodologies

The selection of an appropriate analytical technique is the first critical decision in the validation process. The chemical structure of "N-(2-fluorobenzyl)-2-methoxyethanamine," possessing aromatic, amine, and ether functionalities, lends itself to several analytical methods. Below, we compare the most suitable techniques for the comprehensive characterization of this standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, primarily used for the separation, identification, and quantification of compounds. Its versatility and high resolution make it an ideal choice for assessing the purity of "N-(2-fluorobenzyl)-2-methoxyethanamine."

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our subject molecule, reversed-phase HPLC with a C18 column is a logical starting point.

  • Causality in Experimental Choice: The choice of a UV detector is based on the presence of a chromophore (the fluorobenzyl group), which will absorb UV light, allowing for sensitive detection and quantification. Coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method, offering mass information that confirms identity and can help in the characterization of unknown impurities.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers exceptional separation efficiency and definitive identification based on mass spectra.

  • Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical "fingerprint."[7]

  • Causality in Experimental Choice: Given the amine group, there can be a tendency for the molecule to exhibit peak tailing on standard GC columns. Therefore, derivatization (e.g., acylation) might be necessary to improve its chromatographic behavior. The high sensitivity of GC-MS makes it particularly suitable for identifying and quantifying trace-level volatile or semi-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. For an analytical standard, its role extends to confirming the identity and can also be used for quantitative purposes (qNMR).

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce the chemical environment of each atom, providing a detailed map of the molecular structure.[8]

  • Causality in Experimental Choice: ¹H and ¹³C NMR are essential for confirming the structure of "N-(2-fluorobenzyl)-2-methoxyethanamine." Furthermore, Quantitative NMR (qNMR) can be employed to determine the purity of the standard by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. This provides a direct measure of purity without the need for a specific reference standard of the analyte itself.

Comparative Summary of Analytical Techniques
Technique Primary Application for this Analyte Strengths Limitations
HPLC-UV/MS Purity assessment, quantification, impurity profiling.High versatility, robust, suitable for a wide range of polarities, non-destructive (UV).May require method development to resolve all impurities.
GC-MS Identification, detection of volatile impurities.High separation efficiency, provides structural information (mass spectrum).May require derivatization, not suitable for non-volatile or thermally labile compounds.
NMR (¹H, ¹³C, qNMR) Unambiguous structural confirmation, quantitative purity assessment.Provides detailed structural information, qNMR is a primary ratio method.Lower sensitivity compared to MS, higher equipment cost.

Part 2: The Architecture of an Inter-Laboratory Validation Study

An inter-laboratory study, also known as a proficiency test or collaborative method validation study, is the ultimate test of an analytical method's reproducibility.[9] It evaluates the method's performance across different laboratories, analysts, and equipment, thereby establishing its universal applicability.

Workflow of the Inter-Laboratory Validation Study

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Characterize Primary Standard B Develop & Validate Single-Lab Method A->B C Draft Validation Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Multi-Lab Sample Analysis D->E F Centralized Data Submission E->F G Statistical Analysis (e.g., z-scores) F->G H Final Validation Report G->H I Establishment of Certified Standard H->I

Caption: Workflow for the inter-laboratory validation process.

Core Validation Parameters: A Deeper Dive

The validation protocol must address a set of key performance characteristics as defined by ICH guidelines.[1][2][10]

  • Specificity: This ensures that the analytical signal is solely from "N-(2-fluorobenzyl)-2-methoxyethanamine" and not from any impurities, degradation products, or matrix components. This is typically assessed by analyzing spiked samples and observing for any interference at the analyte's retention time or m/z.

  • Accuracy: This measures the closeness of the results obtained by the method to the true value. It is evaluated by assaying a standard of known concentration or by spiking a placebo with a known amount of the analyte.[1]

  • Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility (Inter-laboratory precision): The precision between different laboratories. This is the primary focus of the inter-laboratory study.[1]

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Part 3: A Step-by-Step Experimental Protocol for Inter-Laboratory Validation

This section provides a detailed, actionable protocol for conducting the inter-laboratory validation study.

Phase 1: Pre-Validation and Material Preparation
  • Characterization of the Primary Reference Standard:

    • Synthesize or procure a high-purity batch of "N-(2-fluorobenzyl)-2-methoxyethanamine."

    • Exhaustively characterize this batch using a suite of analytical techniques (NMR for structural confirmation, LC-MS and GC-MS for impurity profiling, Karl Fischer titration for water content, and thermogravimetric analysis for residual solvents). This batch will serve as the primary reference standard.

  • Development and Single-Laboratory Validation of the Primary Analytical Method:

    • Develop a robust analytical method, for instance, a reversed-phase HPLC-UV method.

    • Perform a full single-laboratory validation of this method according to ICH guidelines to ensure it is fit for purpose before transferring it to other laboratories.

  • Preparation of the Inter-Laboratory Validation Protocol:

    • Draft a comprehensive protocol that details every aspect of the study. This must include:

      • The validated analytical method.

      • The number of participating laboratories (typically 6-10).

      • The nature of the samples to be analyzed.

      • Detailed instructions for sample handling, storage, and analysis.

      • A standardized format for reporting results.

      • Acceptance criteria for all validation parameters.

  • Preparation and Distribution of Homogeneous Test Samples:

    • Prepare a large, homogeneous batch of the test material. This could be the analyte at a specific concentration in a suitable matrix.

    • Divide this batch into identical samples for each participating laboratory.

    • Include a sample of the primary reference standard for calibration purposes.

    • Distribute the samples under controlled conditions to maintain their integrity.

Phase 2: Inter-Laboratory Execution
  • Analysis of Samples by Participating Laboratories:

    • Each laboratory will analyze the provided samples according to the detailed protocol.

    • It is crucial that no deviations from the prescribed method are made unless explicitly permitted for robustness testing.

  • Data Reporting:

    • Each laboratory will report its results in the standardized format provided. This should include raw data, chromatograms (or spectra), calculations, and any observations or deviations.

Phase 3: Statistical Analysis and Final Reporting
  • Statistical Analysis of the Collected Data:

    • The coordinating laboratory will collect all the data and perform a statistical analysis.

    • A key metric used in proficiency testing is the z-score, which indicates how far a laboratory's result is from the consensus mean.[11][12]

    • The formula for the z-score is: z = (x - X) / σ

      • where 'x' is the result from the individual laboratory, 'X' is the assigned value (consensus mean from all labs), and 'σ' is the standard deviation for proficiency assessment.

    • Generally, a z-score between -2.0 and +2.0 is considered satisfactory.[12]

  • Preparation of the Final Validation Report:

    • A comprehensive report will be prepared that summarizes the results from all participating laboratories.

    • The report will include an assessment of the method's reproducibility and a statement on its fitness for the intended purpose.

    • Any sources of variability will be identified and discussed.

Detailed Experimental Workflow

G cluster_0 Phase 1: Setup cluster_1 Phase 2: Execution (Participating Labs) cluster_2 Phase 3: Analysis & Reporting A Characterize Primary Standard (NMR, MS, TGA, KF) B Develop & Validate HPLC-UV Method (Single Lab) A->B C Draft Detailed Inter-Lab Protocol B->C D Prepare & Ship Homogeneous Samples & Standard C->D E Receive & Log Samples D->E F Perform Analysis per Protocol E->F G Record All Data & Observations F->G H Submit Results to Coordinating Lab G->H I Collect & Tabulate All Data H->I J Perform Statistical Analysis (z-scores, ANOVA) I->J K Assess Reproducibility & Robustness J->K L Issue Final Validation Report K->L

Caption: Step-by-step inter-laboratory validation protocol.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for the interpretation of validation results. The following tables provide templates for how the data should be structured and presented.

Table 1: Example Purity Assessment of "N-(2-fluorobenzyl)-2-methoxyethanamine" Primary Reference Standard
Analytical Method Parameter Result
HPLC-UV (254 nm) Purity (Area %)99.85%
Number of Impurities > 0.05%2
GC-MS Purity (Area %)99.90%
Volatile ImpuritiesNot Detected
¹H qNMR Purity (w/w %) vs. Maleic Acid99.7 ± 0.2%
Karl Fischer Water Content0.08%
Thermogravimetric Analysis Residual Solvents<0.1%
Overall Purity Assigned Value 99.7%
Table 2: Example Inter-Laboratory Study Results for Assay of "N-(2-fluorobenzyl)-2-methoxyethanamine" (Assigned Value = 99.7%)
Laboratory ID Result 1 (%) Result 2 (%) Result 3 (%) Mean (%) Std. Dev. z-score
Lab A99.699.899.799.700.100.00
Lab B99.299.499.399.300.10-1.33
Lab C100.1100.3100.2100.200.101.67
Lab D99.599.699.499.500.10-0.67
Lab E98.999.199.099.000.10-2.33
Lab F99.899.9100.099.900.100.67
Overall Mean 99.60
Reproducibility Std. Dev. 0.42
Reproducibility RSD (%) 0.42%

Note: The z-score calculation in this example assumes a proficiency standard deviation of 0.3%. Lab E's result would be flagged as questionable.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria (ICH Q2(R2))
Parameter Acceptance Criteria
Accuracy % Recovery of 98.0% to 102.0%
Precision (RSD%) Repeatability: ≤ 1.0%
Intermediate Precision: ≤ 1.5%
Reproducibility: ≤ 2.0%
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration
LOQ Signal-to-Noise Ratio ≥ 10; RSD ≤ 10%
Specificity No interference at the analyte retention time

Conclusion

The inter-laboratory validation of an analytical standard for a compound like "N-(2-fluorobenzyl)-2-methoxyethanamine" is a rigorous but essential undertaking. It moves a standard from being a simple laboratory reagent to a well-characterized, reliable, and transferable tool for quality control and research. By systematically comparing analytical methodologies, designing a robust validation protocol, and employing sound statistical analysis, we can establish a standard that ensures data comparability and consistency across different laboratories and over time. This guide provides a comprehensive roadmap for achieving this goal, thereby upholding the principles of scientific excellence and contributing to the development of safe and effective medicines.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Interlaboratory comparisons. Joint Research Centre - European Commission.
  • ASTM E2857 - Standard Guide for Validating Analytical Methods. (2022, April 22).
  • ASEAN GUIDELINES FOR VALID
  • Method Validation Guidelines. (2026, February 17).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. (2021, May 5). ACS Chemical Neuroscience.
  • What is an inter labor
  • Interlaboratory comparative tests. (2024, June 26). CMLS - Центр Метрології і Лабораторного Сервісу.
  • Inter laboratory Comparison 2023 Report. (2024, August 1).
  • Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. (2025, April 17). Analytical Chemistry.
  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. (2019, February 25). MDPI.
  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. (2019, February 25). PubMed.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.
  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. (2025, October 19).
  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. (2022, July 19). ScienceDirect.
  • Analytical Methods. Ministry of Food and Drug Safety.
  • Synthesis and Characterization of Fluorobenzyl Peptoids. CACHE - Kalamazoo College.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • Application Notes and Protocols for N-benzyl-2-methoxyethanamine in Heterocyclic Synthesis. Benchchem.
  • NMR screening techniques in drug discovery and drug design. ScienceDirect.
  • 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. Thieme.
  • HPLC Separation of Nitrosamines with Supel Carbon LC. Sigma-Aldrich.
  • Ultra-sensitive LC/MS/MS Quantitation of Lipids in Biological Fluids Using Electron Capture APCI. Thermo Fisher Scientific.
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007, February 12). MDPI.

Sources

Safety & Regulatory Compliance

Safety

N-(2-fluorobenzyl)-2-methoxyethanamine: Proper Disposal Procedures

Executive Summary: Operational Directive Treat as High-Potency Halogenated Amine. N-(2-fluorobenzyl)-2-methoxyethanamine is a secondary amine featuring a fluorinated benzyl group and a methoxyethyl chain.[1] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Treat as High-Potency Halogenated Amine. N-(2-fluorobenzyl)-2-methoxyethanamine is a secondary amine featuring a fluorinated benzyl group and a methoxyethyl chain.[1] Structurally, it serves as a potential precursor or fragment for N-benzyl-substituted phenethylamines (similar to the NBOMe class of potent 5-HT2A agonists).[1] Consequently, all disposal protocols must assume potential pharmacological activity (HPAPI protocols) in addition to standard chemical hazards.[1]

Immediate Action Required:

  • Segregate from acids and oxidizers immediately (incompatible).[1]

  • Label as "Halogenated Organic Amine – Toxic."[1]

  • Do Not dispose of down drains or via evaporation.[1]

  • Destruction Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste stream.[2][3] This compound is a halogenated organic base .[1]

PropertySpecificationOperational Implication
Chemical Class Secondary Amine / Fluorinated EtherBasic pH; incompatible with acids/oxidizers.[1]
Physical State Liquid (Free base) or Solid (HCl salt)Determines waste container type (Drum vs. Pail).[1]
Hazards Corrosive (Amine), Toxic (CNS/HPAPI)Requires Double-Gloving and Fume Hood handling.[1]
RCRA Status Non-listed (likely), Characteristic (Toxic/Ignitable)Must be characterized.[1] Treat as D001 (Ignitable) or D002 (Corrosive) if pH > 12.[1]5.
Waste Code Halogenated Organic Presence of Fluorine requires halogen-specific incineration streams to manage HF generation.[1]

Senior Scientist Insight: Do not assume this is a benign intermediate. The structural similarity to N-benzyl phenethylamines suggests this compound may possess biological activity.[1] In drug discovery, we treat "unknowns" with similar pharmacophores as High Potency Active Pharmaceutical Ingredients (HPAPIs) until proven otherwise.[1]

Pre-Disposal Stabilization & Segregation

The most common accident vector with amine disposal is accidental mixing with acidic waste streams, leading to exothermic runaway or vaporization of toxic fumes.

The Segregation Logic (Graphviz Diagram)

SegregationLogic cluster_0 Waste Stream Selection Chemical N-(2-fluorobenzyl)- 2-methoxyethanamine AcidStream Acid Waste (e.g., HCl, H2SO4) Chemical->AcidStream DO NOT MIX (Exothermic/Fumes) OxidizerStream Oxidizer Waste (e.g., Peroxides) Chemical->OxidizerStream DO NOT MIX (Fire/Explosion) HaloStream Halogenated Organic Waste Chemical->HaloStream CORRECT (Compatible)

Figure 1: Critical segregation logic.[1][3] The amine functionality necessitates strict separation from acidic and oxidizing waste streams to prevent immediate safety hazards.

Step-by-Step Disposal Workflow

This protocol adheres to EPA Resource Conservation and Recovery Act (RCRA) standards and Prudent Practices in the Laboratory (NRC).

Scenario A: Disposal of Pure Chemical (Solid or Liquid)

Use this for expired stock, synthesized batches, or degradation products.[1]

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Work inside a certified chemical fume hood.[1]

  • Primary Container: Transfer the substance into a chemically compatible screw-top container (HDPE or Amber Glass).

    • Crucial: Do not fill >90% capacity to allow for expansion.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "N-(2-fluorobenzyl)-2-methoxyethanamine" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Corrosive.[1]

    • Note: Add "Contains Fluorine" clearly on the tag.[1] This alerts the incineration facility to manage Hydrogen Fluoride (HF) off-gassing.[1]

  • Secondary Containment: Place the primary container into a sealable plastic bag (Zip-lock) to prevent contamination of the outer waste drum.

  • Accumulation: Deposit into the Halogenated Organic Waste stream in your Satellite Accumulation Area (SAA).[1]

Scenario B: Disposal of Reaction Mixtures/Solutions

Use this for HPLC waste or reaction mother liquors.[1]

  • pH Check: If the solution is acidic (e.g., an acidified reaction quench), neutralize it slowly with Sodium Bicarbonate or dilute Sodium Hydroxide to pH 6–9 before adding to the organic waste container.[1]

    • Reasoning: Adding an acidic amine salt solution to a basic organic waste drum can cause heat generation.[1]

  • Solvent Compatibility: Ensure the solvent (e.g., Methanol, DCM) is compatible with the "Halogenated Waste" drum.[1]

  • Transfer: Pour into the waste container using a funnel. Rinse the original vessel with a small amount of compatible solvent and add the rinse to the waste.

Scenario C: Empty Container Management (RCRA Empty)
  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Rinsate Disposal: All three rinses must be collected and disposed of as Hazardous Waste (see Scenario B).

  • Defacing: Deface the original label and mark as "Empty."[1]

  • Final Stream: Dispose of the container in the glass/plastic trash (if chemically clean) or a separate "Solid Hazardous Debris" drum if the facility requires it for high-toxicity compounds.[1]

Emergency Procedures: Spills

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1][4][5]

  • PPE Upgrade: If the spill is >100mL or powder is aerosolized, use a half-face respirator with organic vapor/acid gas cartridges (P100).[1]

  • Containment:

    • Liquids: Use a universal absorbent (vermiculite or polypropylene pads).[1] Do not use paper towels (combustible).[1]

    • Solids: Cover with wet paper towels (to prevent dust) and scoop carefully.[1]

  • Decontamination: Scrub the surface with a mild acid solution (e.g., 5% Citric Acid or dilute Vinegar) to neutralize the amine, followed by a soap and water wash.

  • Disposal of Debris: All cleanup materials must go into a "Solid Hazardous Waste" drum, labeled with the chemical name.

Disposal Logic Decision Tree

Use this flowchart to determine the correct operational path for your specific waste type.

DisposalWorkflow cluster_legend Protocol Note Start Waste Generation FormCheck Physical State? Start->FormCheck Solid Solid / Pure Substance FormCheck->Solid Powder/Salt Liquid Liquid / Solution FormCheck->Liquid Solution/Oil SolidWaste Solid Hazardous Waste Drum Solid->SolidWaste Double Bag & Label HalogenCheck Halogenated Solvent Present? Liquid->HalogenCheck HaloWaste Halogenated Organic Waste Stream HalogenCheck->HaloWaste Yes (e.g., DCM, Chloroform) HalogenCheck->HaloWaste No (But Chemical has F) GenOrganic General Organic Waste Stream Note Default to Halogenated Stream due to Fluorine content

Figure 2: Operational decision tree. Note that the presence of the Fluorine atom on the benzyl ring typically mandates disposal in the "Halogenated" stream to ensure proper incineration scrubbing, even if the solvent itself is non-halogenated.

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Retrieved from [Link]

  • National Research Council (NRC). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023).[1] Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals. (Reference for structural analog consideration). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-fluorobenzyl)-2-methoxyethanamine

Topic: Personal Protective Equipment (PPE) & Handling Strategy for N-(2-fluorobenzyl)-2-methoxyethanamine Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists. Executive Safety Summary The "Why"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for N-(2-fluorobenzyl)-2-methoxyethanamine Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.

Executive Safety Summary

The "Why" Behind the Protocol: As a Senior Application Scientist, I must clarify that N-(2-fluorobenzyl)-2-methoxyethanamine (CAS 1354634-10-8) is not merely a "reagent"; it is a secondary amine intermediate with a fluorinated benzyl moiety. This structural combination presents a dual-hazard profile:

  • Chemical Corrosivity: Like most low-molecular-weight secondary amines (e.g., 2-methoxyethylamine), this compound is likely caustic to mucous membranes and skin (Predicted Skin Corr. 1B/1C).

  • Bioactive Potential: As a structural analog to the N-benzyl moieties found in the NBOMe class of potent 5-HT2A agonists, this compound must be handled with Potent Compound precautions until specific toxicology rules out systemic activity.

Core Directive: Do not rely on standard "lab coat and nitrile" protocols. The lipophilicity introduced by the fluorine atom enhances skin permeation, while the amine functionality degrades standard latex and low-grade nitrile over time.

PPE Selection Matrix (The Firewall)

The following matrix moves beyond generic advice, selecting materials based on permeation resistance to fluorinated amines and ether-linked chains.

Protection ZoneStandard RequirementAdvanced Specification (Required for this Compound) Scientific Rationale
Hand Protection Nitrile GlovesDouble-Glove System: 1. Inner: 4 mil Low-Modulus Nitrile (High dexterity)2. Outer: 8 mil Extended Cuff Nitrile OR Silver Shield® (Laminate) for stock solutions.Fluorinated amines can permeate standard nitrile in <15 mins. Laminate offers >480 min breakthrough time against aggressive amines.
Respiratory Fume HoodP100 + OV Cartridge (if outside hood)Secondary amines have low odor thresholds. Vapors are lachrymatory (tear-inducing).
Body Defense Lab CoatTyvek® 400 (or equivalent) Cotton lab coats absorb amines, creating a secondary exposure source. Tyvek repels liquid splashes.
Eye/Face Safety GlassesChemical Goggles + Face Shield Amines are basic; eye contact causes saponification of corneal tissue (permanent damage) faster than acids.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating system: if you smell the amine, the containment has failed.

Phase A: Preparation & Engineering Controls
  • Static Elimination: Fluorinated amines and their salts are often hygroscopic and static-prone. Use an ionizing fan inside the weigh station to prevent powder dispersal.

  • Trap Setup: Ensure your vacuum line (if used for filtration) is equipped with an acid trap (e.g., dilute HCl) to neutralize amine vapors before they enter the pump oil.

Phase B: Handling & Synthesis (Step-by-Step)
  • Step 1: Donning (The "Clean-to-Dirty" Flow)

    • Put on Tyvek suit.

    • Don inner nitrile gloves (taped to sleeves).

    • Don outer chemical-resistant gloves.[1]

    • Check: Inspect outer gloves for pinholes by inflating them slightly.

  • Step 2: Weighing/Transfer

    • Never weigh this compound on an open bench. Use a Vented Balance Enclosure (VBE) or Fume Hood.

    • Technique: Use a disposable antistatic weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.

    • Solubilization: If dissolving in DCM or Methanol, add solvent slowly. The exotherm of solvation for amines can cause micro-splattering.

  • Step 3: Reaction Monitoring

    • When taking TLC spots, keep the developing chamber inside the hood. The mobile phase (often containing ammonia/methanol) combined with the fluorinated amine creates a high-vapor hazard.

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Use a 5% Citric Acid or Dilute Vinegar solution to wipe down the work area. The acid converts the volatile freebase amine into a non-volatile, water-soluble salt.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping the chemical residue.

Visualizing the Safety Lifecycle

The following diagram illustrates the "Hierarchy of Defense" required for handling this specific fluorinated amine.

SafetyLifecycle cluster_PPE PPE Firewall cluster_Waste Disposal Path Start Start: Chemical Receipt Risk Risk Assessment: Corrosive + Potent? Start->Risk Gloves Double Nitrile/Laminate Risk->Gloves High Permeation Risk Resp Fume Hood / P100+OV Gloves->Resp Ops Operational Handling (Acid Trap + Static Control) Resp->Ops Safe to Proceed Quench Acid Quench (Citric Acid) Ops->Quench Post-Experiment Bin hazardous Waste (Basic Organic) Quench->Bin

Caption: The "Safety Lifecycle" emphasizes that PPE is only effective when paired with chemical quenching (acid neutralization) prior to disposal.

Emergency Response & Disposal

Spill Management (The "Acid Neutralization" Rule):

  • Evacuate: If >10mL is spilled outside a hood, evacuate the lab.

  • Neutralize: Do not use standard clay litter immediately. Cover the spill with Sodium Bisulfate or Citric Acid powder to neutralize the amine vapors.

  • Absorb: Once neutralized (pH < 7), absorb with vermiculite.

Disposal Classification:

  • Waste Stream: Basic Organic Waste (High pH).

  • Labeling: Must explicitly state "Contains Fluorinated Amines" to prevent mixing with incompatible waste (e.g., acid chlorides, which would react violently).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

  • PubChem. (n.d.). Compound Summary: 2-Methoxyethylamine (Structural Analog Safety Data). National Library of Medicine.

  • Ansell Chemical Resistance Guide. (Permeation data for Amines/Nitrile).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.